Satratoxin H
Description
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Properties
IUPAC Name |
(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20+,21+,22+,25+,26+,27+,28+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACSCLQRGEGOE-XBQYWHEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@]([C@@H]4O)(/C=C\C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Satratoxin H: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant threat to human health due to its neurotoxic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced neuronal cell death. Through a comprehensive review of existing literature, we delineate the key signaling pathways, cellular responses, and experimental methodologies used to elucidate its mode of action. This document is intended to serve as a critical resource for researchers in the fields of neurotoxicology, drug discovery, and public health, offering a consolidated understanding of this compound's neurotoxicity and providing a foundation for future research and the development of potential therapeutic interventions.
Core Mechanisms of this compound-Induced Neurotoxicity
This compound and its closely related analogue, Satratoxin G, primarily induce apoptosis in neuronal cells through a multi-faceted mechanism involving the activation of stress-activated protein kinases, induction of oxidative stress, and the initiation of both caspase-dependent and -independent apoptotic pathways. The rat pheochromocytoma cell line, PC-12, has been a widely utilized in vitro model for these investigations.
A fundamental action of trichothecene mycotoxins is the inhibition of protein synthesis through binding to the 60S ribosomal subunit.[1] This ribotoxic stress is a key upstream event that triggers downstream signaling cascades leading to apoptosis.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound exposure leads to the phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK), two key members of the MAPK family involved in cellular stress responses.[1][2] The activation of these pathways is a critical step in mediating the apoptotic effects of the toxin. Conversely, the extracellular signal-regulated kinase (ERK) pathway, which is typically associated with cell survival, is also activated, potentially as a compensatory response.[1] However, the pro-apoptotic signals from p38 and JNK appear to dominate, leading to cell death.
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) is another significant mechanism of this compound-induced neurotoxicity.[2][3] Increased intracellular ROS levels contribute to cellular damage and activate stress-signaling pathways, including the p38 MAPK pathway. Antioxidants such as N-acetyl-L-cysteine (NAC) and glutathione (B108866) have been shown to mitigate the cytotoxic effects of this compound, underscoring the role of oxidative stress in its mechanism of action.[2]
Activation of the PKR Pathway
The double-stranded RNA-activated protein kinase (PKR) pathway is a key mediator of Satratoxin G-induced apoptosis in neuronal cells.[4][5] PKR can be activated by cellular stress, leading to the inhibition of protein synthesis and the induction of apoptosis.[6] In the context of satratoxin toxicity, PKR activation appears to be a critical upstream event leading to caspase-independent apoptosis.[4]
Induction of Apoptosis
This compound and G trigger neuronal apoptosis through both caspase-dependent and caspase-independent mechanisms.
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Caspase-Dependent Apoptosis: this compound has been shown to induce the cleavage and activation of caspase-3, a key executioner caspase.[7] This leads to the cleavage of downstream substrates such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell.[7]
-
Caspase-Independent Apoptosis: Satratoxin G can induce apoptosis even when caspases are inhibited.[4] This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[4][8] Nuclear AIF contributes to chromatin condensation and large-scale DNA fragmentation.[8]
Quantitative Data on Satratoxin-Induced Neuronal Cell Death
The following tables summarize quantitative data from studies on the effects of satratoxins on neuronal cells.
Table 1: Dose-Response of Satratoxin G on PC-12 Cell Apoptosis
| Concentration (ng/mL) | Incubation Time (hours) | Effect | Reference |
| 5, 10, 25 | 48 | DNA fragmentation induced in undifferentiated PC-12 cells. | [4] |
| 10 | 48 | Significant increase in the percentage of apoptotic cells (hypodiploid) in undifferentiated PC-12 cells. | [4] |
| 10, 25 | 48 | DNA fragmentation induced in NGF-differentiated PC-12 cells. | [4] |
Table 2: Time-Course of Satratoxin G-Induced Gene Expression in PC-12 Cells
| Gene | 6 hours | 18 hours | 48 hours | Reference |
| p53 | Upregulated | Upregulated | Upregulated | [4] |
| PKR | Upregulated | Upregulated | Upregulated | [4] |
| BAX | Not significant | Upregulated | Upregulated | [4] |
| CAD | Upregulated | Upregulated | Upregulated | [4] |
Table 3: Effect of Inhibitors on Satratoxin G-Induced Apoptosis in PC-12 Cells
| Inhibitor | Target | Concentration | Effect on Apoptosis | Reference |
| C16 | PKR | 2.5 µM | Suppressed | [4] |
| SB203580 | p38 MAPK | 2.5 µM | No effect | [4] |
| SP600125 | JNK | 2.5 µM | No effect | [4] |
| PD98059 | ERK | 50 µM | No effect | [4] |
| L-NAC | Oxidative Stress | 1 mM | No effect | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in neuronal cells.
Cell Culture and Treatment
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Cell Line: PC-12 (rat pheochromocytoma) cells are a commonly used model.[4]
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Culture Medium: RPMI-1640 or F-12K medium supplemented with fetal bovine serum (FBS) and horse serum.
-
Coating: Culture vessels are typically coated with collagen type IV to promote cell attachment.
-
Differentiation (optional): For studies on differentiated neurons, PC-12 cells can be treated with Nerve Growth Factor (NGF).[4]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) and added to the culture medium at the desired concentrations.
Cell Viability and Apoptosis Assays
-
Seed PC-12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Treat PC-12 cells with this compound.
-
Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to separate the fragmented DNA (supernatant) from the intact chromatin (pellet).
-
Precipitate the DNA from the supernatant using ethanol (B145695) or isopropanol.
-
Resuspend the DNA pellet and treat with RNase A and Proteinase K.
-
Run the DNA samples on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA fragments under UV light after staining with ethidium (B1194527) bromide. A characteristic ladder pattern indicates apoptosis.[4]
-
Treat and harvest PC-12 cells as described above.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cells using a flow cytometer. Apoptotic cells will have a sub-G1 DNA content due to DNA fragmentation.[4]
Western Blot for MAPK Phosphorylation
-
Culture and treat PC-12 cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), phosphorylated JNK (p-JNK), total p38, and total JNK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Detection of Reactive Oxygen Species (ROS)
-
Seed PC-12 cells in a 96-well plate or on coverslips.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[10][11]
Immunofluorescence for AIF Translocation
-
Grow PC-12 cells on coverslips.
-
Treat the cells with Satratoxin G.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific binding sites with a blocking solution (e.g., BSA or normal goat serum).
-
Incubate the cells with a primary antibody against AIF.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.[4] Co-localization of the AIF signal with the DAPI signal indicates nuclear translocation.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neuronal cell death.
Overview of this compound-Induced Apoptotic Pathways
Caption: Overview of this compound-induced apoptotic signaling pathways in neuronal cells.
Experimental Workflow for Investigating this compound Neurotoxicity
Caption: A typical experimental workflow for studying this compound neurotoxicity.
Conclusion
This compound is a potent neurotoxin that induces apoptosis in neuronal cells through a complex interplay of signaling pathways. The primary mechanism involves the inhibition of protein synthesis, which triggers downstream events including the activation of p38 MAPK and JNK, the generation of reactive oxygen species, and the activation of the PKR pathway. These events converge to initiate both caspase-dependent and -independent apoptotic cell death. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and investigating the neurotoxic effects of this compound. Further research is warranted to explore potential therapeutic strategies to mitigate the neuronal damage caused by this and other related mycotoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of reactive oxygen species and stress-activated MAPKs in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrio-nuclear translocation of AIF in apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Quantitative, real-time imaging of spreading depolarization-associated neuronal ROS production [frontiersin.org]
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin H in Stachybotrys chartarum
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the biosynthetic pathway of Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Understanding this complex molecular assembly line is crucial for researchers in mycotoxicology, natural product chemistry, and drug development, as it sheds light on the genetic and enzymatic machinery responsible for producing this and related toxic compounds. This document provides a comprehensive overview of the known genetic basis, putative enzymatic steps, and relevant experimental methodologies, serving as a valuable resource for professionals in the field.
Genetic Blueprint: The Satratoxin Gene Clusters
The production of satratoxins is exclusive to the 'S' genotype of Stachybotrys chartarum.[1][2][3] This genotype is characterized by the presence of specific gene clusters dedicated to the biosynthesis of these complex secondary metabolites. The genetic architecture for satratoxin synthesis is primarily organized into three distinct satratoxin-specific gene clusters (SC1, SC2, and SC3), which are located separately from the core trichothecene cluster (CTC).[3][4][5] In total, 21 satratoxin (sat) genes have been identified as essential for the biosynthesis of these macrocyclic trichothecenes.[3][6][7]
The core trichothecene cluster in S. chartarum shares homology with those found in other trichothecene-producing fungi, such as Fusarium, and is responsible for the synthesis of the foundational trichothecene skeleton.[8][9] However, the satratoxin-specific clusters encode the enzymes necessary for the formation and attachment of the complex macrocyclic ring that characterizes satratoxins and other related macrocyclic trichothecenes.[4][10]
Table 1: Overview of Satratoxin Biosynthesis Gene Clusters in S. chartarum (S-genotype)
| Gene Cluster | Number of Genes (Putative) | Key Putative Functions | Reference |
| SC1 | 10 (sat1-sat10) | P450 monooxygenases, dehydrogenases, esterases, transcription factor | [3][11] |
| SC2 | 6 (sat11-sat16) | Polyketide synthase (PKS), acyltransferase, transcription factor | [3][11] |
| SC3 | 5 (sat17-sat21) | P450 monooxygenases, acetyltransferase, transcription factor | [3][11] |
| CTC | Multiple | Trichodiene (B1200196) synthase (Tri5), P450 monooxygenases (e.g., Tri4) | [4][9] |
The Biosynthetic Pathway: A Stepwise Construction
The biosynthesis of this compound is a multi-step enzymatic process that can be conceptually divided into two major phases: the formation of the core trichothecene skeleton and the subsequent construction and attachment of the macrocyclic ring. While the complete pathway has not been fully elucidated experimentally in S. chartarum, a putative pathway can be constructed based on characterized steps in related fungi and the predicted functions of the sat genes.
Phase 1: Assembly of the Trichothecene Core
The pathway initiates with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the sesquiterpene hydrocarbon, trichodiene. This reaction is catalyzed by trichodiene synthase, encoded by the Tri5 gene located in the core trichothecene cluster.[1][12] A series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases such as the product of the Tri4 gene, convert trichodiene through several intermediates into the core trichothecene structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT).[13] Further modifications, including hydroxylations, lead to the formation of key intermediates like trichodermol.[10][14] Trichodermol is considered a crucial branching point, leading to the synthesis of various simple and macrocyclic trichothecenes.[10]
Phase 2: Formation of the Macrocyclic Ring and Final Assembly
The defining feature of this compound is its macrocyclic ring, a complex polyketide-derived structure. The biosynthesis of this ring is believed to be initiated by a polyketide synthase (PKS), putatively encoded by a gene within the satratoxin-specific clusters (e.g., within SC2).[3][11] This PKS assembles a polyketide chain that is subsequently modified by a series of enzymes, including reductases, dehydratases, and acyltransferases, also encoded by genes within the sat clusters.
The final assembly of this compound involves the esterification of the pre-formed macrocyclic ring to the C-4 and C-15 hydroxyl groups of the trichothecene core.[15] The precise order of these esterification events and the final tailoring steps, such as hydroxylations and other modifications that differentiate this compound from other satratoxins like Satratoxin G, are catalyzed by a suite of enzymes including P450 monooxygenases and esterases encoded by the sat genes.[11][16]
Quantitative Insights into Satratoxin Production
The production of this compound and other related mycotoxins is highly dependent on environmental and nutritional factors. Several studies have quantified the production of satratoxins under various culture conditions, providing valuable data for understanding the regulation of the biosynthetic pathway.
Table 2: Quantitative Production of Satratoxins in S. chartarum under Different Culture Conditions
| Strain | Medium | Incubation Time (days) | Satratoxin G (µg/cm²) | This compound (µg/cm²) | Reference |
| Genotype S | PDA (High Sporulation) | Not Specified | - | - | [13] |
| Combined G+H: 20.8 ± 0.4 | |||||
| Genotype S | PDA (Low Sporulation) | Not Specified | - | - | [13] |
| Combined G+H: 0.3 ± 0.1 | |||||
| IBT 7711 | PDA (0.98 aw) | 10 | approx. 250 µg/g mycelia (SG) | Not Reported | [17] |
| ATCC 34916 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | Not Individually Reported | Not Individually Reported | [18] |
| IBT 40293 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | 10.8 ± 0.6 (Total MTs) | Not Individually Reported | [18] |
| DSM 114129 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | 12.0 ± 0.4 (Total MTs) | Not Individually Reported | [18] |
Note: Data is presented as reported in the cited literature. Direct comparisons may be challenging due to variations in experimental setups and reporting units.
Experimental Protocols: A Methodological Overview
The study of the this compound biosynthetic pathway employs a range of sophisticated molecular biology and analytical chemistry techniques. Below are overviews of key experimental protocols.
Fungal Culture and Metabolite Extraction
Objective: To cultivate S. chartarum under conditions that promote satratoxin production and to extract the secondary metabolites for analysis.
General Protocol:
-
Fungal Strains and Culture Conditions: Genotype S strains of S. chartarum (e.g., ATCC 34916, IBT 40293) are typically used.[19] Cultures are grown on various media, with Potato Dextrose Agar (B569324) (PDA) and cellulose-rich media often showing high yields of macrocyclic trichothecenes.[13][19][20] Incubation is generally carried out in the dark at temperatures ranging from 20-25°C for several days to weeks to allow for sufficient growth and metabolite production.[17][19]
-
Extraction: Mycelia and agar are typically extracted with organic solvents such as ethyl acetate (B1210297), acetonitrile (B52724), or a mixture of methanol (B129727) and chloroform.[21][22][23] The choice of solvent is critical for efficiently recovering the lipophilic trichothecenes. The solvent is then evaporated to yield a crude extract.
LC-MS/MS Analysis of Satratoxins
Objective: To detect and quantify this compound and its precursors in fungal extracts.
General Protocol:
-
Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered to remove particulate matter.[21]
-
Chromatographic Separation: The extract is injected into a Liquid Chromatography (LC) system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, equipped with a C18 reverse-phase column.[24][25] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization, is used to separate the different metabolites.[24][25]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).[24][25] The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of the target analyte (e.g., the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound) and monitoring for specific product ions generated by collision-induced dissociation.[26][27]
Genetic Analysis and Functional Characterization
Objective: To identify the genes involved in satratoxin biosynthesis and to determine their functions.
General Protocol:
-
Comparative Genomics: The genomes of satratoxin-producing (S-type) and non-producing (A-type) strains of S. chartarum are sequenced and compared to identify genes and gene clusters that are unique to the S-type.[3][28]
-
Gene Knockout: To confirm the function of a candidate gene, it can be deleted or disrupted using techniques like homologous recombination or CRISPR/Cas9-mediated gene editing.[12][29] The resulting mutant is then cultured, and its metabolite profile is analyzed by LC-MS/MS to see if the production of satratoxins or specific intermediates is abolished.
-
Heterologous Expression: A candidate gene or an entire gene cluster from S. chartarum can be introduced into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not normally produce satratoxins.[30][31] If the host then produces satratoxins or pathway intermediates, it confirms the function of the introduced gene(s).
Conclusion and Future Directions
The biosynthesis of this compound in Stachybotrys chartarum is a complex and fascinating process orchestrated by a dedicated set of genes organized into distinct clusters. While significant progress has been made in identifying the genetic basis for its production, a complete, experimentally validated enzymatic pathway remains to be fully elucidated. Future research, employing a combination of advanced genetic tools like CRISPR/Cas9, heterologous expression of the entire pathway, and in-depth metabolomic and proteomic analyses, will be crucial to unravel the remaining mysteries of this intricate molecular assembly line. A deeper understanding of this pathway not only holds promise for developing strategies to mitigate the risks associated with this potent mycotoxin but also may pave the way for harnessing the biosynthetic machinery for the production of novel bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trichodermol | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. psecommunity.org [psecommunity.org]
- 27. researchgate.net [researchgate.net]
- 28. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys [diagenode.com]
- 29. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Heterologous gene expression in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Heterologous expression of genes in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Satratoxin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold," and other fungal species like Trichoderma cornu-damae.[1] As a member of the trichothecene family, this compound is a powerful inhibitor of protein synthesis in eukaryotic cells, leading to a cascade of cellular events including the activation of stress-related signaling pathways and apoptosis.[2][3] Its presence in water-damaged buildings has been associated with a range of adverse health effects in humans and animals, a condition referred to as stachybotryotoxicosis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound possesses a complex macrocyclic structure characteristic of trichothecenes, featuring a 12,13-epoxy ring which is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H36O9 | [1] |
| Molecular Weight | 528.6 g/mol | |
| CAS Number | 53126-64-0 | |
| IUPAC Name | (2'R,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-((1S)-1-hydroxyethyl)-16a,21-dimethyl-spiro[5,9,16,18-dimethano-1H,3H,23H-trioxacyclooctadecino[3,4-d]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione | |
| Appearance | Crystalline solid | |
| Solubility | Insoluble in water; Soluble in lower alcohols (ethanol, methanol), acetone, chloroform, and DMSO. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings/Data | Reference |
| ¹H NMR | The structure of this compound was elucidated using proton NMR. | |
| ¹³C NMR | Carbon-13 NMR was instrumental in confirming the complex carbon skeleton of the molecule. | |
| Mass Spectrometry (MS) | ESI-MS/MS analysis is commonly used for detection and fragmentation studies. The precursor ion [M+Na]+ at m/z 551.2246 is often observed. |
Mechanism of Action and Biological Effects
The primary molecular target of this compound is the eukaryotic ribosome. By binding to the 60S ribosomal subunit, it inhibits protein synthesis, a process that triggers a cellular stress response known as the ribotoxic stress response . This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
Activation of these MAPK pathways can lead to divergent cellular outcomes, including the induction of pro-inflammatory gene expression and apoptosis (programmed cell death). Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress by disrupting protein folding, leading to the activation of the unfolded protein response (UPR). The accumulation of reactive oxygen species (ROS) is another key event in this compound-induced cytotoxicity, contributing to cellular damage and apoptosis.
dot
References
- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]
- 2. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichothecene Toxicity and the Ribotoxic Stress Response - James Pestka [grantome.com]
An In-Depth Technical Guide to the Discovery and Isolation of Satratoxin H from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Satratoxin H, a potent trichothecene (B1219388) mycotoxin. The document details the necessary experimental protocols, from fungal culture to purification and analysis, and explores the molecular pathways affected by this toxin. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound
This compound is a naturally occurring macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold"[1][2]. This potent toxin is a significant concern for human and animal health due to its ability to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, leading to apoptosis (programmed cell death)[1][2]. The toxic effects of this compound have been linked to a variety of health issues, making its study crucial for toxicology, drug development, and indoor environmental quality assessment.
Fungal Culture and Toxin Production
The production of this compound is intrinsically linked to the growth and sporulation of Stachybotrys chartarum[1]. Optimal toxin yields are typically achieved on specific culture media that support robust fungal growth and secondary metabolite production.
Recommended Culture Medium: Potato Dextrose Agar (B569324) (PDA)
Potato Dextrose Agar (PDA) is a widely used and effective medium for cultivating S. chartarum and inducing the production of satratoxins.
Table 1: Composition of Potato Dextrose Agar (PDA)
| Component | Amount per 1 Liter of Water |
| Potato Infusion (from 200g potatoes) | 4 g (or infusion from 200g of washed, unpeeled, sliced potatoes) |
| Dextrose | 20 g |
| Agar | 15 g |
Experimental Protocol: Fungal Culture
-
Medium Preparation:
-
If using raw potatoes, wash and slice 200g of unpeeled potatoes and boil in 1 liter of distilled water for 30 minutes. Filter the broth through cheesecloth.
-
Alternatively, dissolve 4g of potato extract powder in 1 liter of distilled water.
-
Add 20g of dextrose and 15g of agar to the potato infusion/extract.
-
Heat the mixture to boiling to ensure all components are completely dissolved.
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri dishes.
-
-
Inoculation:
-
Inoculate the center of the PDA plates with a pure culture of Stachybotrys chartarum (genotype S is known to produce satratoxins).
-
-
Incubation:
-
Incubate the plates in the dark at 25°C for 21 days. These conditions have been shown to promote both fungal growth and the production of macrocyclic trichothecenes.
-
Extraction and Isolation of this compound
Following the incubation period, the fungal culture is harvested to extract the mycotoxins. A multi-step process involving solvent extraction and chromatographic purification is employed to isolate this compound.
Experimental Protocol: Extraction
-
Harvesting: Transfer the entire content of the agar plates into a suitable container for extraction.
-
Solvent Extraction:
-
Add a solution of acetonitrile/water (84:16, v/v) to the fungal mass.
-
Homogenize the mixture for 5 minutes using a stomacher or a similar blending device.
-
Filter the extract to remove solid debris.
-
-
Liquid-Liquid Partitioning:
-
Evaporate the filtered extract to dryness under a stream of nitrogen at 50°C.
-
Redissolve the residue in a suitable solvent mixture, such as methanol/water.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The satratoxins will remain in the more polar methanol/water phase.
-
Experimental Workflow: Extraction and Purification
Experimental Protocol: Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a standard technique for separating compounds based on their polarity.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.
-
-
Sample Loading:
-
Concentrate the satratoxin-containing extract to a small volume and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in hexane, or dichloromethane (B109758) in hexane.
-
Start with a low polarity mobile phase to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute the more polar satratoxins.
-
-
Fraction Collection:
-
Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification:
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Analytical Characterization
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
LC-MS/MS Parameters
The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 546.3 [M+NH₄]⁺ |
| Product Ion 1 (Quantifier) (m/z) | 231.1 |
| Product Ion 2 (Qualifier) (m/z) | Specific value may need to be determined empirically, but a common fragment is observed |
| Collision Energy (CE) | 25 eV |
| Cone Voltage (CV) / Declustering Potential (DP) | 21 V |
Note: The exact m/z values for product ions and optimal collision energies may vary slightly depending on the specific LC-MS/MS instrument used. A product ion spectrum for the ammonium (B1175870) adduct of this compound has been reported.
Liquid Chromatography
A reversed-phase C18 column is commonly used for the separation of mycotoxins.
Table 3: Typical Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through the activation of complex cellular signaling pathways, primarily involving the mitogen-activated protein kinases (MAPKs) and endoplasmic reticulum (ER) stress.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers ER stress, leading to the activation of the unfolded protein response (UPR) sensors: ATF6, PERK, and IRE1. Concurrently, it activates the stress-activated protein kinases p38 MAPK and JNK. Both of these pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell in a process known as apoptosis.
Conclusion
This technical guide has provided a detailed framework for the discovery and isolation of this compound from fungal cultures. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development. The elucidation of the extraction, purification, and analytical methods, along with an understanding of the molecular mechanisms of action, will facilitate further investigation into the biological significance and potential applications of this potent mycotoxin.
References
Toxicological Profile of Satratoxin H on Human Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological effects of Satratoxin H, a potent trichothecene (B1219388) mycotoxin, on various human cell lines. The document details its cytotoxic and apoptotic activities, outlines the key signaling pathways involved, and provides standardized protocols for its experimental investigation.
Quantitative Toxicological Data
This compound exhibits significant cytotoxicity across a range of human cell lines, with its potency varying depending on the cell type. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below for comparative analysis.
| Human Cell Line | Cell Type | IC50 (nM) | Reference |
| Jurkat | T lymphocyte | 2.2 | [1] |
| U937 | Myeloid Leukemia | 2.2 - 6.4 | [1][2] |
| RPMI 8226 | B lymphocyte | 2.2 - 18.3 | [1] |
| HepG2 | Liver Carcinoma | 2.3 | [2] |
| A549 | Lung Carcinoma | 3.2 | [2] |
| CaCo-2 | Colorectal Adenocarcinoma | 2.2 - 18.3 | [1] |
| HEp-2 | Larynx Epidermoid Carcinoma | 2.2 - 18.3 | [1] |
| A204 | Rhabdomyosarcoma | 6.4 | [2] |
| HUVEC | Umbilical Vein Endothelial | 12.9 | [2] |
Mechanism of Action: Ribotoxic Stress and MAPK Signaling
This compound, like other trichothecenes, primarily exerts its toxic effects through a mechanism known as the ribotoxic stress response .[3][4][5] By binding to the 60S ribosomal subunit, it inhibits protein synthesis.[4] This ribosomal insult triggers a signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[4][6] The activation of these MAPK pathways is a critical event that precedes and mediates the downstream apoptotic effects of the toxin.[6]
The activation of JNK and p38 is strongly associated with the induction of apoptosis, while the role of ERK can be more complex, sometimes promoting survival and at other times contributing to cell death depending on the cellular context.[6][7] The interplay of these signaling pathways ultimately leads to the activation of caspases and the execution of the apoptotic program.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicological profile of this compound.
Cell Viability Assessment: WST-1 Assay
This protocol describes the use of the water-soluble tetrazolium salt (WST-1) assay to determine the cytotoxicity of this compound. The assay measures the metabolic activity of viable cells.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.
-
Toxin Exposure: Prepare serial dilutions of this compound in complete culture medium. Based on the known IC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended.
-
Remove the seeding medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide Staining
This protocol details the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to differentiate necrotic cells.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., concentrations around the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of phosphorylated (activated) ERK, p38, and JNK proteins by Western blotting.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, phospho-p38, phospho-JNK, and total ERK, p38, JNK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total MAPK proteins to normalize for protein loading.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved in this compound-induced toxicity.
References
- 1. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Satratoxin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Satratoxin H, a potent trichothecene (B1219388) mycotoxin. The document details the cytotoxic effects on various cell lines, outlines the experimental protocols for assessing this toxicity, and illustrates the key signaling pathways involved.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity across a range of human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the toxin's potency, are summarized in Table 1. These values highlight the high degree of toxicity, with nanomolar to low micromolar concentrations being effective at inhibiting cell viability by 50%.
| Cell Line | Assay | Incubation Time | IC50 (nmol/L) | IC50 (ng/mL) | Reference |
| Jurkat (human T lymphocyte) | WST-1 | 48 hours | 2.2 | 1.2 | [1] |
| U937 (human histiocytic lymphoma) | WST-1 | 48 hours | 2.2 | 1.2 | [1] |
| A549 (human lung carcinoma) | WST-1 | 48 hours | Not specified | 1.8 | |
| HepG2 (human liver carcinoma) | WST-1 | 48 hours | Not specified | 2.3 | |
| A204 (human rhabdomyosarcoma) | WST-1 | 48 hours | Not specified | 3.4 | |
| HUVEC (human umbilical vein endothelial) | WST-1 | 48 hours | Not specified | 6.8 | |
| PC12 (rat pheochromocytoma) | Not specified | Not specified | 5 - 100 (effective range) | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., Jurkat, A549)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting cell viability against the logarithm of the toxin concentration.
Analysis of Protein Expression: Western Blotting for MAPK and Caspase Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of signaling proteins like MAPKs or the cleavage of proteins like caspases.
Materials:
-
Cells cultured and treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-p38 or β-actin for a loading control).
Detection of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells cultured in black, clear-bottom 96-well plates
-
This compound
-
DCFH-DA probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with warm HBSS.
-
Incubation with DCFH-DA: Add 100 µL of DCFH-DA solution (e.g., 10 µM in HBSS) to each well and incubate for 30 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Washing: Remove the DCFH-DA solution and wash the cells again with HBSS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a percentage of the control or as relative fluorescence units.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the complex signaling pathways activated by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro analysis of this compound cytotoxicity.
This compound-Induced Apoptotic Signaling Pathways
Caption: Key signaling pathways in this compound-induced cytotoxicity.
Conclusion
This compound is a highly cytotoxic mycotoxin that induces cell death in a variety of human cell lines at low concentrations. Its mechanism of action is complex, involving the inhibition of protein synthesis, which leads to a cascade of stress responses including the activation of MAPK signaling pathways and the unfolded protein response due to ER stress. Furthermore, this compound induces the generation of reactive oxygen species and causes DNA double-strand breaks, culminating in the activation of executioner caspases and apoptotic cell death. The provided data and protocols offer a robust framework for researchers investigating the toxicological properties of this compound and for the development of potential therapeutic interventions or safety assessments.
References
Satratoxin H: A Potent Inhibitor of Eukaryotic Protein Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Satratoxin H, a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a formidable inhibitor of eukaryotic protein synthesis. Its potent cytotoxicity is primarily attributed to its ability to bind with high affinity to the 60S ribosomal subunit, thereby disrupting the crucial peptidyl transferase reaction. This action not only halts protein elongation and/or termination but also triggers a cascade of cellular stress responses, including the ribotoxic stress response, leading to apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its biological activity.
Mechanism of Action
This compound, like other trichothecenes, exerts its cytotoxic effects by targeting the eukaryotic ribosome. The core mechanism involves the following key steps:
-
Ribosome Binding: this compound passively crosses the cell membrane and binds to the 60S ribosomal subunit.[1][2] This interaction is highly specific and occurs with high affinity.[3] The binding site is located at the peptidyl transferase center (PTC), a critical region of the ribosome responsible for catalyzing the formation of peptide bonds.[2]
-
Inhibition of Peptidyl Transferase: By binding to the PTC, this compound sterically hinders the accommodation of aminoacyl-tRNA at the A-site and interferes with the catalysis of peptide bond formation. This effectively stalls the process of polypeptide chain elongation and/or termination.[4]
-
Induction of Ribotoxic Stress Response: The binding of this compound to the ribosome is recognized as a cellular stress signal, leading to the activation of the ribotoxic stress response pathway.[5][6] This signaling cascade is initiated by the activation of the ZAKα kinase, which senses the ribosomal damage.[7][8][9] Activated ZAKα then phosphorylates and activates downstream mitogen-activated protein kinases (MAPKs), primarily p38 and c-Jun N-terminal kinase (JNK).[5][7][10]
-
Apoptosis Induction: The sustained activation of the p38 and JNK pathways ultimately leads to the induction of apoptosis, or programmed cell death.[5][6] This occurs through various downstream mechanisms, including the activation of caspases.
Quantitative Data
The biological activity of this compound has been quantified in various cell lines, primarily through cytotoxicity assays that measure cell viability. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic nature.
| Cell Line | Assay Type | IC50 (ng/mL) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity | 6.8 | [8] |
| HepG2 (Human Liver Cancer) | Cytotoxicity | 1.2 - 3.4 | [8] |
| A549 (Human Lung Carcinoma) | Cytotoxicity | 1.2 - 3.4 | [8] |
| A204 (Human Rhabdomyosarcoma) | Cytotoxicity | 1.2 - 3.4 | [8] |
| U937 (Human Histiocytic Lymphoma) | Cytotoxicity | 1.2 - 3.4 | [8] |
| Jurkat (Human T-cell Leukemia) | Cytotoxicity | 1.2 - 3.4 | [8] |
| PC12 (Rat Pheochromocytoma) | Apoptosis Induction | 5 - 100 nM (Concentration Range) | [8] |
| EL-4 (Murine T-cell Lymphoma) | IL-2 Production Inhibition | > 5 | [11] |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate
This protocol is adapted from standard procedures for assessing protein synthesis inhibitors and can be used to quantify the direct inhibitory effect of this compound on translation.[12][13][14]
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
RNase Inhibitor
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control mRNA (e.g., Luciferase mRNA)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes each containing:
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
RNase Inhibitor
-
[³⁵S]-Methionine
-
Control mRNA
-
Varying concentrations of this compound (and a solvent-only control)
-
Nuclease-free water to a final volume.
-
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding an excess of cold 10% Trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters several times with cold 5% TCA to remove unincorporated [³⁵S]-Methionine, followed by a final wash with ethanol.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent-only control.
Assessment of Ribotoxic Stress Response Activation
This protocol outlines a general workflow to determine the activation of the p38 and JNK pathways in response to this compound treatment.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time course (e.g., 30, 60, 120 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) forms of p38 and JNK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To ensure equal loading, strip the membranes and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of p38 and JNK. Quantify the band intensities to determine the relative increase in phosphorylation of p38 and JNK upon this compound treatment.
Visualizations
Signaling Pathway of this compound-induced Ribotoxic Stress
Caption: this compound induces the ribotoxic stress response leading to apoptosis.
Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for measuring protein synthesis inhibition by this compound.
References
- 1. Ribosome collisions and ZAKα activation: explores the therapeutic potential of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Initiation of a ZAKα-dependent Ribotoxic Stress Response by the Innate Immunity Endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZAKα recognizes stalled ribosomes through partially redundant sensor domains. Vind et al - Mendeley Data [data.mendeley.com]
- 10. Ribotoxic stress activates p38 and JNK kinases and modulates the antigen-presenting activity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Node Attributes | Graphviz [graphviz.org]
- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]
Satratoxin H: A Technical Guide to its Cellular Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant toxicological threat. Its cytotoxicity is primarily attributed to its ability to inhibit eukaryotic protein synthesis, leading to a cascade of cellular stress responses and ultimately, apoptosis. This technical guide provides an in-depth overview of the cellular targets and molecular binding sites of this compound. It summarizes key quantitative data, details the experimental methodologies used to elucidate its mechanisms of action, and presents visual representations of the signaling pathways involved. This information is critical for understanding its toxicology and for the potential development of therapeutic countermeasures.
Primary Cellular Target: The Eukaryotic Ribosome
The principal cellular target of this compound is the eukaryotic ribosome, the molecular machinery responsible for protein synthesis. Like other trichothecenes, this compound is a potent inhibitor of this fundamental cellular process[1][2][3].
Molecular Binding Site
This compound exhibits a high binding affinity for the 60S ribosomal subunit [4][5]. Specifically, it interferes with the peptidyl transferase center , which is responsible for catalyzing the formation of peptide bonds between amino acids. This interaction is thought to be irreversible. Molecular docking analyses have indicated a high binding affinity of this compound towards ribosomal targets. While the 60S subunit is the primary binding site, some evidence also suggests an interaction with the 40S ribosomal subunit .
The key structural features of trichothecenes that are crucial for their biological activity, including their interaction with the ribosome, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at specific positions, and the structure of the side-chain.
Mechanism of Action: Inhibition of Protein Synthesis and Ribotoxic Stress Response
By binding to the ribosome, this compound disrupts the process of protein synthesis. It can inhibit all three major steps of translation: initiation, elongation, and termination . This abrupt cessation of protein production triggers a cellular stress signaling cascade known as the ribotoxic stress response . This response is a key initiator of the downstream toxic effects of the mycotoxin.
Downstream Cellular Effects and Signaling Pathways
The initial insult of ribosomal inhibition by this compound ramifies into several interconnected cellular stress pathways, culminating in apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is mediated by multiple signaling pathways:
-
Caspase Activation: this compound triggers the activation of a cascade of cysteine-aspartic proteases (caspases). This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3 . Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.
-
PARP Cleavage: One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a well-established marker of apoptosis and is observed in cells treated with this compound.
-
Mitochondrial Pathway: The apoptotic signaling cascade can involve the mitochondria, with increased expression of the pro-apoptotic protein Bax .
Mitogen-Activated Protein Kinase (MAPK) Signaling
The ribotoxic stress response initiated by this compound leads to the activation of several Mitogen-Activated Protein Kinases (MAPKs), which are critical mediators of cellular stress signaling. The key MAPKs involved are:
-
p38 MAPK
-
c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK)
-
Extracellular signal-Regulated Kinase (ERK)
Activation of p38 and JNK has been shown to be crucial for this compound-induced apoptosis. Interestingly, the activation of ERK may play a negative regulatory role in the apoptotic process.
Caption: this compound-induced apoptotic signaling pathway.
Endoplasmic Reticulum (ER) Stress
The disruption of protein synthesis and folding homeostasis by this compound also induces stress in the endoplasmic reticulum (ER). This leads to the activation of the Unfolded Protein Response (UPR) , a set of signaling pathways designed to restore ER homeostasis. The key UPR sensors activated by this compound are:
-
Activating Transcription Factor 6 (ATF6)
-
Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)
-
Inositol-Requiring Enzyme 1 (IRE1)
Prolonged or severe ER stress, as induced by this compound, can also lead to apoptosis.
Caption: this compound-induced ER stress and UPR pathway.
Oxidative Stress and DNA Damage
This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) , indicating the induction of oxidative stress. This oxidative stress can damage cellular components, including DNA. This compound has been shown to cause DNA double-stranded breaks , as evidenced by the phosphorylation of histone H2A.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 ng/ml | |
| HepG2 (Human Liver Cancer) | 1.2 - 3.4 ng/ml | |
| A549 (Human Lung Carcinoma) | 1.2 - 3.4 ng/ml | |
| A204 (Human Rhabdomyosarcoma) | 1.2 - 3.4 ng/ml | |
| U937 (Human Histiocytic Lymphoma) | 1.2 - 3.4 ng/ml | |
| Jurkat (Human T-cell Leukemia) | 1.2 - 3.4 ng/ml | |
| PC12 (Rat Pheochromocytoma) | 5 - 100 nM (induces apoptosis) | |
| SK-OV-3, SK-MEL-2, A549, HCT15 | 1.93 - 4.22 µM |
Table 2: In Vivo Toxicity of this compound (LD50 Value)
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mice | Intraperitoneal | 1.0 - 1.4 mg/kg | |
| Mice | Not specified | 5.69 mg/kg |
Experimental Protocols
The following sections describe the general methodologies employed in the study of this compound's cellular effects.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: A variety of human and rodent cell lines, both cancerous and non-cancerous, are used to assess the cytotoxic effects of this compound.
-
Toxin Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.
-
Cytotoxicity Assays: Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The half-maximal inhibitory concentration (IC50) is then calculated from dose-response curves.
Caption: General workflow for a cytotoxicity assay.
Apoptosis Assays
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, which reveals a characteristic "ladder" pattern.
-
Caspase Activity Assays: The activity of specific caspases, such as caspase-3, can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.
-
Western Blotting for Apoptosis-Related Proteins: The expression levels and cleavage of proteins involved in apoptosis, such as caspases and PARP, are analyzed by Western blotting.
Analysis of Protein Expression and Signaling Pathways
-
Western Blotting: This technique is extensively used to detect the expression and phosphorylation status of key signaling proteins, such as MAPKs (p38, JNK, ERK) and markers of ER stress. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
Ribosome Binding Assays
-
Sucrose (B13894) Density Gradient Ultracentrifugation: To study the interaction of this compound with ribosomes, cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. This separates polysomes, monosomes, and ribosomal subunits (40S and 60S).
-
Competitive ELISA: The amount of Satratoxin G (a closely related satratoxin) bound to the ribosomal fractions has been quantified using a competitive enzyme-linked immunosorbent assay (ELISA), suggesting a similar approach could be used for this compound.
Molecular Docking
-
Computational Modeling: Molecular docking simulations are used to predict the binding mode and affinity of this compound to its target, the ribosome. These computational methods provide insights into the specific molecular interactions that stabilize the toxin-ribosome complex.
Conclusion
This compound exerts its potent cytotoxic effects by primarily targeting the eukaryotic ribosome and inhibiting protein synthesis. This initial event triggers a complex network of cellular stress responses, including the ribotoxic stress response, ER stress, and oxidative stress, which collectively drive the cell towards apoptosis. The activation of MAPK signaling pathways and the caspase cascade are central to this process. A thorough understanding of these molecular mechanisms is essential for risk assessment and the development of potential therapeutic strategies to counteract the toxic effects of this mycotoxin.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Global Indoor Health Network - Trichothecenes [globalindoorhealthnetwork.com]
- 3. Toxins that inhibit host protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Satratoxin G Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Stachybotrys mycotoxins and public health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrys chartarum, a greenish-black mold that thrives in water-damaged buildings, has garnered significant attention for its potential to produce a potent class of mycotoxins. These secondary metabolites, particularly the macrocyclic trichothecenes, have been implicated in a range of adverse health effects in humans and animals, leading to a condition often referred to as "stachybotryotoxicosis." This technical guide provides an in-depth literature review of Stachybotrys mycotoxins, focusing on their public health implications, mechanisms of action, and the experimental methodologies used to study them. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in understanding and mitigating the health risks associated with this toxigenic mold.
Mycotoxins Produced by Stachybotrys chartarum
Stachybotrys chartarum is known to produce several classes of mycotoxins. The most notable of these are the trichothecenes, which are further categorized based on their chemical structure. Two distinct chemotypes of S. chartarum have been identified: one that produces highly toxic macrocyclic trichothecenes, and another that produces less toxic atranones and simple trichothecenes.[1][2]
Table 1: Major Mycotoxins Produced by Stachybotrys chartarum
| Mycotoxin Class | Specific Examples | Chemotype | Key Characteristics |
| Macrocyclic Trichothecenes | Satratoxin G, Satratoxin H, Isosatratoxin F, Roridin A, Roridin E, Roridin H, Roridin L-2, Verrucarin A, Verrucarin J | S | Highly cytotoxic; potent inhibitors of protein synthesis.[3][4] |
| Atranones | - | A | Less toxic than macrocyclic trichothecenes. |
| Simple Trichothecenes | Trichodermin | A | Less toxic than macrocyclic trichothecenes. |
| Phenylspirodrimanes | Stachybotrylactam | S and A | Immunosuppressive activity.[5] |
| Dolabellanes | - | A | Precursors to atranones. |
Quantitative Data on Mycotoxin Exposure and Toxicity
Establishing definitive exposure limits for Stachybotrys mycotoxins in indoor environments remains a challenge, and no regulatory standards currently exist.[6] However, research has provided some quantitative data on mycotoxin levels in contaminated materials and the toxicological profiles of specific toxins.
Table 2: Quantitative Mycotoxin Levels in Contaminated Building Materials
| Building Material | Mycotoxin(s) Detected | Concentration Range | Reference |
| Gypsum wallboard paper | Macrocyclic trichothecenes | Increased significantly over 65 days | [7] |
| Fiberglass batt insulation | Macrocyclic trichothecenes | Notable levels detected | [7] |
| Settled Dust | Roridin E | 10 pg/cm² | [8][9] |
| Settled Dust | Spirocyclic drimanes | 340 - 600 pg/cm² | [8][9] |
| Various (paper, board, wood) | Satratoxin G or H | Present in 5 of 79 samples | [10] |
Table 3: Acute Toxicity of Stachybotrys Mycotoxins in Animal Models
| Mycotoxin | Animal Model | Route of Administration | LD50 | Reference |
| Satratoxins | Mice | - | ~1 mg/kg | [4][11] |
Public Health Implications
Exposure to Stachybotrys mycotoxins has been associated with a wide spectrum of health effects, ranging from acute respiratory symptoms to more chronic and systemic conditions. The evidence for a causal link between exposure and some of these conditions is still developing, and further research is needed.[12]
Respiratory Effects
Inhalation of S. chartarum spores and mycotoxins is a primary route of exposure. Reported respiratory symptoms include coughing, wheezing, and irritation of the respiratory tract.[10] Animal studies have demonstrated that intranasal exposure to toxic spores can cause severe intra-alveolar, bronchiolar, and interstitial inflammation with hemorrhagic exudate.[13]
Immunological Effects
Stachybotrys mycotoxins are potent immunomodulators. Macrocyclic trichothecenes can impair leukocyte proliferation and induce apoptosis in immune cells.[2] Phenylspirodrimanes are also thought to possess immunosuppressive properties.[5]
Neurological Effects
There is growing concern about the neurotoxic potential of Stachybotrys mycotoxins. The toxins can cross the blood-brain barrier and have been shown to induce apoptosis in neuronal cells in animal models. Symptoms such as headache, fatigue, and cognitive difficulties have been reported in individuals exposed to mold-contaminated environments.
Molecular Mechanisms of Action: The Ribotoxic Stress Response
The primary mechanism by which trichothecene (B1219388) mycotoxins exert their cytotoxic effects is through the inhibition of protein synthesis. They bind to the 60S ribosomal subunit, interfering with the peptidyl transferase center and halting translation. This disruption of ribosomal function triggers a signaling cascade known as the "ribotoxic stress response," which leads to the activation of mitogen-activated protein kinases (MAPKs), including p38, Jun N-terminal Kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] Activation of these MAPKs mediates both the upregulation of pro-inflammatory cytokines and the induction of apoptosis.[2][14][15]
Experimental Protocols
Mycotoxin Extraction and Quantification from Building Materials
This protocol outlines a general method for the extraction and analysis of Stachybotrys mycotoxins from contaminated building materials.
-
Sample Collection: Collect subsamples of visibly moldy building materials (e.g., gypsum board, fiberglass insulation) into sterile bags.[16]
-
Freeze-Drying: Freeze-dry the samples to remove moisture.[16]
-
Extraction:
-
Centrifugation and Filtration:
-
Centrifuge the extract to pellet solid debris.[17]
-
Filter the supernatant through a syringe filter (e.g., 0.2 µm) to remove any remaining particulates.
-
-
Analysis by LC-MS/MS:
Animal Model of Pulmonary Exposure
Intratracheal instillation is a common method to model pulmonary exposure to Stachybotrys spores in animals.
-
Animal Acclimation: House male BALB/c mice in a controlled environment and allow them to acclimate for at least one week.[19]
-
Spore Preparation: Prepare a suspension of S. chartarum spores in sterile saline at a desired concentration (e.g., 2.5 x 10^5 spores/mL).[19]
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Intratracheal Instillation:
-
Once anesthetized, carefully instill a specific volume of the spore suspension (e.g., 2.5 mL/kg body weight) into the trachea.[19]
-
A control group should receive sterile saline only.
-
-
Exposure Regimen: The exposure can be a single dose or repeated over a period of time (e.g., once per week for 7 weeks).[19]
-
Tissue Harvest and Analysis: At a predetermined time point after the final instillation (e.g., 24 hours), euthanize the mice and collect tissues (e.g., bronchoalveolar lavage fluid, lungs) for analysis (e.g., cytokine profiling, histopathology, metabolomics).[19]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity of mycotoxins.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Treat the cells with various concentrations of the Stachybotrys mycotoxin of interest for a specific duration (e.g., 24 hours). Include a vehicle control.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the reduction of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
Stachybotrys chartarum produces a complex array of mycotoxins that pose a significant public health concern. The macrocyclic trichothecenes, in particular, are potent toxins that can induce a range of adverse health effects through the inhibition of protein synthesis and activation of the ribotoxic stress response. While research has elucidated many of the molecular mechanisms of toxicity and has provided some data on exposure levels, significant gaps in our understanding remain. There is a critical need for standardized exposure limits, more comprehensive epidemiological studies to firmly establish causal links between exposure and disease, and the development of effective strategies for the prevention and remediation of Stachybotrys contamination in indoor environments. The experimental protocols and data summarized in this guide provide a foundation for future research in this important area of public health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. realtimelab.com [realtimelab.com]
- 3. realtimelab.com [realtimelab.com]
- 4. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 5. mdpi.com [mdpi.com]
- 6. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stachybotrys mycotoxins: from culture extracts to dust samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycotoxins in Crude Building Materials from Water-Damaged Buildings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental lung mycotoxicosis in mice induced by Stachybotrys atra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 17. mdpi.com [mdpi.com]
- 18. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repeated Mouse Lung Exposures to Stachybotrys chartarum Shift Immune Response from Type 1 to Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a significant contributor to the adverse health effects associated with damp indoor environments. This technical guide provides a comprehensive overview of the toxicological properties of this compound, its mechanisms of action, and its role in damp building-related illnesses. We present a compilation of quantitative toxicological data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the key signaling pathways and experimental workflows involved in this compound research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the health impacts of this mycotoxin and developing potential therapeutic interventions.
Introduction
Damp building-related illnesses (DBRI) encompass a range of respiratory, immunological, and neurological symptoms linked to indoor microbial growth.[1][2] Stachybotrys chartarum, commonly known as "black mold," is frequently implicated in DBRI due to its production of highly toxic secondary metabolites, including this compound.[3][4] This mycotoxin belongs to the trichothecene family, which are potent inhibitors of protein synthesis in eukaryotic cells.[5] Exposure to this compound can occur through inhalation of contaminated aerosolized spores and mycelial fragments, as well as ingestion of contaminated food. Understanding the precise mechanisms by which this compound exerts its toxic effects is crucial for assessing the health risks posed by damp indoor environments and for the development of effective diagnostic and therapeutic strategies.
Physicochemical Properties and Toxicokinetics
This compound is almost completely insoluble in water but is readily soluble in lower alcohols and polar solvents such as ethanol, methanol, isopropanol, acetone, and chloroform. Unlike many other mycotoxins, trichothecenes like this compound do not require metabolic activation to exert their biological effects; they can directly interact with cellular components. Following intranasal exposure in mice, Satratoxin G (a closely related satratoxin) is rapidly distributed to various tissues, with the highest concentrations found in the nasal turbinates, kidney, and lung. It exhibits rapid clearance from the plasma, following single-compartment kinetics with a half-life of approximately 20 minutes.
Quantitative Toxicological Data
The toxicity of this compound has been evaluated in various experimental models. The following tables summarize the available quantitative data on its lethal and cytotoxic effects.
| Table 1: Lethal Dose (LD50) of this compound | |
| Organism | Route of Administration |
| Mouse | Intraperitoneal |
| Mouse | Injection |
| Mouse | - |
| Rat | Intraperitoneal |
| Table 2: In Vitro Cytotoxicity (IC50) of this compound | | | :--- | :--- | :--- | | Cell Line | Cell Type | IC50 (ng/mL) | Reference | | Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial | 6.8 | | | HepG2 | Human Liver Cancer | 1.2-3.4 | | | A549 | Human Lung Cancer | 1.2-3.4 | | | A204 | Human Rhabdomyosarcoma | 1.2-3.4 | | | U937 | Human Leukemia | 1.2-3.4 | | | Jurkat | Human T-cell Leukemia | 1.2-3.4 | |
| Table 3: Cellular Effects of this compound at Defined Concentrations | | | :--- | :--- | :--- | | Cell Line | Effect | Concentration | Reference | | PC12 | Induction of Reactive Oxygen Species (ROS) | 5-100 nM | | | PC12 | Induction of Apoptosis | 5-100 nM | | | RAW 264.7 | Increased TNF-α production (with LPS) | 2.5 ng/mL | |
Mechanism of Action: Ribotoxic Stress Response and Apoptosis
The primary mechanism of this compound toxicity is the inhibition of protein synthesis. It achieves this by binding with high affinity to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This binding event triggers a signaling cascade known as the "ribotoxic stress response," which is characterized by the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK, Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK), and Extracellular signal-regulated kinase (ERK).
The activation of these MAPKs plays a central role in the downstream cellular effects of this compound, including the induction of apoptosis (programmed cell death) and inflammation.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through multiple interconnected pathways:
-
MAPK Activation: The activation of p38 MAPK and JNK is a key event preceding apoptosis. The role of ERK in this process is more complex, with some studies suggesting it may have a negative regulatory effect on apoptosis.
-
Caspase Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.
-
DNA Damage: this compound has been shown to induce DNA double-strand breaks, contributing to its genotoxic and apoptotic effects.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the toxic effects of this compound.
Toxin Extraction and Purification from Stachybotrys chartarum
-
Culture: Cultivate S. chartarum strains on potato dextrose agar (B569324) (PDA) for 21 days at 25°C in the dark.
-
Extraction: Transfer the entire plate contents to a mixing bag and add 50 mL of an acetonitrile/water (84/16, v/v) solution. Homogenize the mixture.
-
Purification:
-
Add 25 mL of n-hexane to the extract, shake, and centrifuge to separate the phases.
-
Collect the lower aqueous/acetonitrile layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Redissolve the dried extract in water with shaking and sonication.
-
Perform solid-phase extraction (SPE) for further purification.
-
Elute the toxins with dichloromethane, evaporate to dryness, and redissolve in methanol.
-
Filter the final extract through a 0.20 µm PVDF syringe filter.
-
Caption: Workflow for this compound extraction and purification.
Cell Culture and Exposure
-
PC-12 Cells (Rat Pheochromocytoma):
-
Culture Medium: F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum.
-
Culture Conditions: 37°C in a humidified atmosphere of 6% CO2.
-
Exposure: Add this compound (dissolved in a suitable vehicle, e.g., pyrogen-free water) to the culture medium at the desired concentrations. For inhibition studies, pre-incubate cells with pharmacological inhibitors for 30 minutes prior to toxin exposure.
-
-
RAW 264.7 Cells (Murine Macrophage):
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Exposure: For inflammatory response studies, cells can be co-treated with this compound and lipopolysaccharide (LPS).
-
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24-72 hours).
-
Add MTT solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492-570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis Assays
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis):
-
Lyse treated and control cells.
-
Isolate fragmented DNA from the supernatant after centrifugation.
-
Treat the DNA with RNase A and Proteinase K.
-
Precipitate the DNA with isopropanol.
-
Resuspend the DNA pellet and run on a 2% agarose (B213101) gel.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA laddering pattern under UV light. A "ladder" of DNA fragments is indicative of apoptosis.
-
-
Caspase-3 Activity Assay (Fluorometric or Colorimetric):
-
Lyse treated and control cells.
-
Determine the protein concentration of the cell lysates.
-
Incubate the lysate with a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).
-
Measure the absorbance (405 nm) or fluorescence (excitation/emission ~360/460 nm) to quantify caspase-3 activity.
-
Western Blot for MAPK Activation
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated and total p38, JNK, and ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Genotoxicity Assay (Micronucleus Assay)
-
Treat cells (e.g., PC-12) with this compound.
-
After treatment, culture the cells for a period to allow for cell division.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analyze the cells microscopically or by flow cytometry for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic damage.
In Vivo Animal Model (Intranasal Instillation in Mice)
-
Anesthetize mice (e.g., C57BL/6J) with an appropriate anesthetic (e.g., halothane (B1672932) or ketamine/xylazine).
-
Instill a solution of this compound (e.g., 500 µg/kg body weight in saline) into the nares of the mice in a small volume (e.g., 30-50 µL).
-
At various time points post-instillation, collect tissues (e.g., blood, nasal turbinates, olfactory bulb, brain, lung, liver, kidney) for analysis of toxin distribution, inflammation, and apoptosis.
Conclusion
This compound is a highly potent mycotoxin that poses a significant health risk in damp indoor environments. Its primary mechanism of action, the inhibition of protein synthesis leading to a ribotoxic stress response, triggers a cascade of cellular events including MAPK activation, inflammation, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the toxicological effects of this compound and to explore potential therapeutic interventions for damp building-related illnesses. Continued research in this area is essential for a comprehensive understanding of the health impacts of indoor mold exposure and for the development of strategies to mitigate its adverse effects.
References
Unraveling the Genotoxic Threat: A Technical Guide to Satratoxin H-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genotoxic effects and DNA damage mechanisms associated with Satratoxin H, a potent trichothecene (B1219388) mycotoxin. Produced by the fungus Stachybotrys chartarum, this toxin poses a significant health risk, and understanding its molecular interactions with cellular systems is paramount for developing effective diagnostic and therapeutic strategies. This document summarizes key quantitative data, details experimental protocols for assessing its genotoxicity, and visualizes the intricate signaling pathways and experimental workflows involved.
Mechanisms of this compound-Induced Genotoxicity
This compound exerts its genotoxic effects through a multi-faceted approach, primarily by inducing DNA double-strand breaks (DSBs) and chromosomal damage, ultimately leading to programmed cell death (apoptosis).[1] The toxin's interaction with cellular components triggers a cascade of events, including the production of reactive oxygen species (ROS), activation of stress-related signaling pathways, and the initiation of the apoptotic machinery.
Induction of DNA Double-Strand Breaks and Chromosomal Damage
A hallmark of this compound toxicity is its ability to cause severe DNA damage, particularly DSBs. This has been demonstrated through the increased phosphorylation of histone H2A.X (γH2AX), a sensitive marker for DSBs.[1] Furthermore, the micronucleus assay has revealed that this compound induces chromosome breaks, indicating its clastogenic potential.[1] However, it is noteworthy that in some studies, no genotoxicity was detected using the alkaline comet assay, suggesting that the primary mode of DNA damage might be DSBs rather than single-strand breaks or alkali-labile sites.[1]
Role of Reactive Oxygen Species (ROS)
The generation of ROS is a significant contributor to the cytotoxic and genotoxic effects of this compound. Increased intracellular ROS levels have been observed in cells exposed to the toxin.[2] The scavenging of ROS with antioxidants like glutathione (B108866) (GSH) has been shown to significantly reduce the cytotoxic effects, highlighting the critical role of oxidative stress in this compound-induced cell damage.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. This programmed cell death is characterized by a time-dependent cleavage of caspase-3 and its downstream target, poly(ADP-ribose) polymerase (PARP). The apoptotic cascade is initiated through the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).
Quantitative Data on Genotoxic Effects
The following tables summarize the quantitative data from various studies on the genotoxic and cytotoxic effects of this compound.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| EL-4 Thymoma | 2.5 ng/mL | Not Specified | Significant decrease in MTT response | |
| RAW 264.7 Murine Macrophage | Not Specified | Not Specified | Cytotoxicity rank: Satratoxin G, Roridin A, Verrucarin A > T-2 toxin, Satratoxin F, H > Nivalenol, Vomitoxin | |
| U937 Human Leukemic | Not Specified | Not Specified | Cytotoxicity rank: Satratoxin G, Roridin A, Verrucarin A > T-2 toxin, Satratoxin F, H > Nivalenol, Vomitoxin | |
| B16 Mouse Melanoma | Dose-dependent | Not Specified | Inhibition of cell proliferation |
Table 2: Induction of Apoptosis and DNA Damage by this compound
| Cell Line | Concentration | Exposure Time | Endpoint | Observation | Reference |
| PC12 | 50 nM | Time-dependent | Caspase-3 cleavage | Increased cleavage | |
| PC12 | Not Specified | Not Specified | Micronucleus formation | Induction of chromosome breaks | |
| PC12 | Not Specified | Not Specified | Histone H2A phosphorylation | Increased phosphorylation (DSBs) | |
| B16 Mouse Melanoma | Dose-dependent | Not Specified | Cleaved caspase-3 and Bax expression | Increased expression | |
| HL-60 | 40 nM (Satratoxin G) | Time-dependent | PARP cleavage | Increased cleavage | |
| HL-60 | 40 nM (Satratoxin G) | Time-dependent | DFF-45/ICAD cleavage | Increased cleavage |
Signaling Pathways in this compound-Induced DNA Damage
This compound triggers a complex network of signaling pathways in response to the induced cellular stress and DNA damage. The MAPK pathway, particularly the activation of p38 and JNK, plays a central role in mediating the apoptotic effects.
MAPK Signaling Pathway
Apoptosis Induction Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose (B213101).
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vitro Micronucleus Assay
The micronucleus test is a widely used method for assessing chromosomal damage.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, CHO, V79) and expose them to various concentrations of this compound for a defined period. Include positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Fixation: Harvest the cells by centrifugation and fix them using a methanol/acetic acid solution.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000). Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control to determine the clastogenic potential of this compound.
Immunocytochemical Detection of Phosphorylated Histone H2AX (γH2AX)
This method is used to specifically detect and quantify DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in culture plates and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the coverslips onto microscope slides.
-
Visualization and Quantification: Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs. Automated image analysis software can be used for quantification.
Conclusion
This compound is a potent genotoxic agent that induces DNA double-strand breaks and chromosomal damage, leading to apoptosis. Its mechanism of action involves the generation of reactive oxygen species and the activation of the p38 and JNK MAPK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and mitigate the toxic effects of this mycotoxin. Further research into the specific molecular targets and the development of targeted inhibitors for the key signaling pathways could lead to effective therapeutic interventions for this compound exposure.
References
- 1. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Satratoxin H in Dust Samples by LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Satratoxin H in indoor dust samples. This compound, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is associated with adverse health effects in damp indoor environments.[1] The described protocol provides detailed procedures for sample extraction, cleanup, and analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, environmental health scientists, and industrial hygienists involved in assessing indoor air quality and mycotoxin exposure.
Introduction
Stachybotrys chartarum, often referred to as "black mold," can proliferate on water-damaged building materials, leading to the contamination of indoor environments with mycotoxins.[2] Satratoxins, including this compound, are of particular concern due to their high cytotoxicity.[3] Inhalation and ingestion of dust particles laden with these toxins are primary routes of human exposure.[4][5] Accurate and sensitive quantification of this compound in dust is crucial for exposure assessment and risk management. LC-MS/MS has become the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and robustness, especially in complex matrices like dust. This application note details a validated workflow for the reliable determination of this compound in dust samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in dust samples is depicted below.
Caption: Experimental workflow for this compound quantification in dust.
Detailed Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium (B1175870) formate.
-
Standards: Certified analytical standard of this compound.
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Filters: 0.2 µm PTFE syringe filters.
-
Equipment: Vortex mixer, ultrasonic bath, centrifuge, nitrogen evaporator, analytical balance.
Sample Preparation
-
Sieving and Homogenization: Sieve collected dust samples to obtain a fine dust fraction (e.g., < 63 μm) to ensure homogeneity.
-
Extraction:
-
Weigh 50 mg of the sieved dust into a polypropylene (B1209903) centrifuge tube.
-
Add 500 µL of extraction solvent (acetonitrile/water, 85:15, v/v).
-
Vortex the sample vigorously for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the extract at 13,000 x g for 5 minutes.
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant (or the eluate from SPE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the dried extract in 500 µL of mobile phase A/B (50:50, v/v).
-
Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient Elution | Start at 10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Note: The gradient should be optimized to ensure separation from matrix interferences.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Voltage | 4000 - 4500 V |
| Dry Gas Temperature | 220 - 300 °C |
| Nebulizer Gas Pressure | 2 - 3 bar |
| Precursor Ion ([M+NH₄]⁺) | m/z 546.3 |
| Product Ion 1 (Quantifier) | m/z 231.1 |
| Product Ion 2 (Qualifier) | m/z 315.2 |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 25 eV for m/z 231.1) |
Note: MS parameters, particularly collision energies, require instrument-specific optimization. The ammonium adduct ([M+NH₄]⁺) is often used for enhanced sensitivity of macrocyclic trichothecenes.
Quantification
Quantification is performed using a matrix-matched calibration curve to compensate for matrix effects, which can cause ion suppression or enhancement. Prepare calibration standards in blank dust extract that has been processed through the entire sample preparation procedure. An internal standard (e.g., a ¹³C-labeled analogue) should be used if available to improve accuracy and precision.
Method Performance Characteristics
The performance of LC-MS/MS methods for mycotoxin analysis is evaluated through validation experiments. The following table summarizes typical performance data reported in the literature for this compound and related mycotoxins in complex matrices.
Table 3: Summary of Quantitative Performance Data
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 pg (injected) - 200 µg/kg (in matrix) | |
| Limit of Quantification (LOQ) | 0.02 - 34.8 ng/mL (in extract) | |
| Linearity (R²) | > 0.99 | |
| Recovery | 71 - 107.4% | |
| Precision (RSD) | < 15 - 20% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in dust samples. Proper sample preparation, including homogenization and cleanup, is critical for achieving accurate results due to the complexity of the dust matrix. The use of matrix-matched calibration and instrument optimization are essential for high-quality data. This application note serves as a comprehensive guide for laboratories aiming to implement testing for this compound as part of indoor environmental quality assessments.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From mold to mycotoxins: an LC-MS/MS method for quantifying airborne mycotoxins in indoor environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Satratoxin H in Apoptosis Induction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. It is a known inhibitor of protein synthesis and has been shown to be a powerful inducer of apoptosis, or programmed cell death, in various cell types.[1][2][3] This property makes this compound a valuable tool for studying the molecular mechanisms of apoptosis and for investigating potential therapeutic strategies that target apoptotic pathways in diseases such as cancer. These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its use in research.
Mechanisms of Apoptosis Induction
This compound triggers apoptosis through multiple interconnected signaling pathways, primarily involving the activation of stress-related kinases, induction of DNA damage, and initiation of the endoplasmic reticulum (ER) stress response.
Ribotoxic Stress Response and MAPK Activation
Like other trichothecenes, this compound binds to the 60S ribosomal subunit, inhibiting protein synthesis.[3][4] This triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK). Activation of these kinases is a critical upstream event that initiates the apoptotic cascade. Conversely, the ERK pathway may play a negative role in this process, as its inhibition has been shown to enhance apoptosis induced by related trichothecenes.
DNA Damage Pathway
This compound has been demonstrated to cause DNA double-stranded breaks in cells. This leads to the phosphorylation of histone H2A.X, a sensitive marker of DNA damage, and the activation of downstream DNA damage response pathways that converge on apoptosis.
Endoplasmic Reticulum (ER) Stress
Recent studies have revealed that this compound can induce apoptosis through the ER stress pathway. The accumulation of unfolded proteins in the ER, potentially due to the inhibition of protein synthesis and other cellular insults, triggers the unfolded protein response (UPR). Prolonged UPR activation leads to the induction of apoptosis, often involving the activation of caspase cascades.
Caspase Activation and Execution of Apoptosis
The signaling pathways initiated by this compound converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Quantitative Data Summary
While specific IC50 values for this compound-induced apoptosis are not consistently reported across all cell lines, the available data indicates its high potency. The following tables summarize the known effects and concentrations of this compound and the closely related Satratoxin G.
| Parameter | Cell Line | Observation | Reference |
| Cytotoxicity Ranking | RAW 264.7, U937 | Satratoxin G, H > nivalenol, vomitoxin | |
| DNA Fragmentation | PC-12 | Induced at ≥ 10 ng/mL (18.4 nM) of Satratoxin G after 48h | |
| Caspase-3 Cleavage | PC-12 | Time-dependent cleavage | |
| PARP Cleavage | PC-12 | Induced, and inhibited by p38 and JNK inhibitors | |
| Bax/Bcl-2 Expression | PC-12 | No effect | |
| ER Stress Markers | B16F10 | Increased expression of ATF6, PERK, and IRE1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathways.
Caption: General workflow for studying this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis in PC-12 Cells with this compound
This protocol is adapted from studies on Satratoxin G in PC-12 cells and can be used as a starting point for this compound.
Materials:
-
PC-12 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum)
-
Collagen-coated culture plates
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate PC-12 cells on collagen-coated plates at a density of 2 x 10^5 cells/mL. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare working solutions of this compound in complete growth medium. A starting concentration range of 1-100 nM is recommended. For time-course experiments, a concentration of approximately 20 nM can be used.
-
Incubation: Remove the medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., DNA fragmentation assay, western blotting).
Protocol 2: DNA Fragmentation Assay (Agarose Gel Electrophoresis)
Materials:
-
Treated and untreated cells
-
Lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
5 M NaCl
-
Isopropanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
TBE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Cell Lysis: Pellet the harvested cells and resuspend in 0.5 mL of lysis buffer. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA.
-
Supernatant Collection: Carefully transfer the supernatant containing fragmented DNA to a new tube.
-
RNase and Proteinase K Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.
-
DNA Precipitation: Add 0.1 volumes of 5 M NaCl and 1 volume of isopropanol. Mix gently and incubate at -20°C overnight.
-
DNA Pelleting: Centrifuge at 14,000 x g for 20 minutes at 4°C. Wash the pellet with 70% ethanol and air dry.
-
Resuspension: Resuspend the DNA pellet in 20-50 µL of TE buffer.
-
Electrophoresis: Mix the DNA sample with loading dye and load onto a 1.5-2% agarose gel containing ethidium bromide. Run the gel at 50-100V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern will be observed in apoptotic cells.
Protocol 3: Western Blot for Cleaved Caspase-3 and PARP
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa).
Protocol 4: Analysis of ER Stress Induction
Materials:
-
Treated and untreated cells
-
Materials for Western Blotting (as in Protocol 3)
-
Primary antibodies against ER stress markers (e.g., anti-ATF6, anti-phospho-PERK, anti-phospho-IRE1, anti-CHOP)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Western Blotting: Perform western blotting as detailed in Protocol 3.
-
Antibody Probing: Use primary antibodies specific for key ER stress markers to probe the membranes. The activation of the UPR can be monitored by detecting the cleaved form of ATF6, the phosphorylated forms of PERK and IRE1, and the increased expression of the pro-apoptotic transcription factor CHOP.
-
Analysis: Quantify the changes in the expression or phosphorylation of these markers to assess the level of ER stress induced by this compound.
Conclusion
This compound is a potent inducer of apoptosis, acting through a complex network of signaling pathways involving the ribotoxic stress response, DNA damage, and ER stress. The protocols provided here offer a framework for researchers to investigate the apoptotic effects of this compound in various cellular contexts. Careful dose-response and time-course experiments are essential to fully elucidate its mechanism of action and to explore its potential applications in biomedical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Animal Models for Studying Satratoxin H Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings. Exposure to this compound has been associated with a range of adverse health effects, including neurological symptoms. Understanding the neurotoxic potential of this mycotoxin is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for utilizing animal models to study the neurotoxicity of this compound. While in vivo research specifically on this compound is limited, extensive data from studies on the closely related Satratoxin G, also produced by S. chartarum, provides a valuable framework for investigation. In vitro studies have confirmed that this compound induces apoptosis in neuronal cells through the activation of mitogen-activated protein kinase (MAPK) pathways and the generation of oxidative stress.
Animal Models and Experimental Approaches
Rodent models, particularly mice, are suitable for studying the neurotoxicity of Satratoxins. The intranasal route of administration is highly relevant for mimicking inhalation exposure, a primary route of human exposure to mold toxins.
Recommended Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (commonly used in neurotoxicology and immunology studies)
-
Sex: Female (as used in key Satratoxin G studies)
-
Age: Adult (8-12 weeks)
Key Neurotoxic Endpoints to Assess:
-
Neuroinflammation: Measurement of pro-inflammatory cytokines and chemokines in brain tissue.
-
Apoptosis: Detection of programmed cell death in specific brain regions, particularly the olfactory bulb and connected areas.
-
Oxidative Stress: Quantification of markers of oxidative damage in the brain.
-
Histopathology: Microscopic examination of brain tissue for cellular damage, inflammation, and neuronal loss.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Satratoxin G, a potent analog of this compound. These data can be used as a reference for designing studies on this compound.
Table 1: Dose-Response of Intranasal Satratoxin G on Olfactory Epithelium Apoptosis in Mice [1][2]
| Dose (µg/kg body weight) | Observation (24 hours post-instillation) |
| 5 | No-effect level |
| 25 | Lowest-effect level, apoptosis of olfactory sensory neurons (OSNs) observed |
| 100 | Increased severity of OSN apoptosis |
| 500 | Robust OSN apoptosis and atrophy of the olfactory epithelium |
Table 2: Time-Course of Olfactory Epithelium Atrophy after a Single Intranasal Dose of Satratoxin G (500 µg/kg) [1]
| Time Post-Instillation | Observation |
| 1 day | Significant apoptosis of olfactory sensory neurons |
| 3 days | Maximum atrophy of the olfactory epithelium |
| 7 days | Atrophy of the olfactory nerve and glomerular layers of the olfactory bulb |
| 28 days | Incomplete restoration of the olfactory epithelium thickness |
Table 3: Upregulation of Pro-inflammatory and Pro-apoptotic Genes in the Olfactory Bulb of Mice 24 hours after Intranasal Satratoxin G Administration [1][2]
| Gene | Fold Increase (mRNA expression) |
| Tumor necrosis factor-α (TNF-α) | Significantly elevated |
| Interleukin-6 (IL-6) | Significantly elevated |
| Interleukin-1 (IL-1) | Significantly elevated |
| Macrophage-inflammatory protein-2 (MIP-2) | Significantly elevated |
| Fas | Significantly elevated |
| FasL | Significantly elevated |
| p75NGFR | Significantly elevated |
| p53 | Significantly elevated |
| Bax | Significantly elevated |
| Caspase-3 | Significantly elevated |
| CAD | Significantly elevated |
Experimental Protocols
Protocol 1: Intranasal Instillation of this compound in Mice
This protocol is adapted from studies using Satratoxin G and general guidelines for intranasal administration in rodents.[3][4][5]
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., pyrogen-free saline)
-
Anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Micropipette and tips
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the facility for at least one week before the experiment. Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or by intraperitoneal injection of a ketamine/xylazine cocktail. Monitor the respiratory rate to ensure an appropriate depth of anesthesia.
-
Dosing: Hold the anesthetized mouse in a supine position. Using a micropipette, carefully apply the desired volume of this compound solution (typically 20-30 µL for a mouse) drop-wise to the nares, allowing the animal to inhale the liquid. Alternate nostrils between drops.
-
Recovery: Place the mouse in a clean cage and monitor it until it has fully recovered from anesthesia. Ensure normal breathing is restored.
-
Post-exposure Monitoring: Observe the animals for any clinical signs of toxicity at regular intervals.
Protocol 2: Assessment of Apoptosis by Caspase-3 Immunohistochemistry in Brain Tissue
This protocol outlines the steps for detecting activated caspase-3, a key marker of apoptosis, in brain tissue sections.[6][7][8][9]
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active caspase-3 antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating the sections with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-active caspase-3 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Incubate with the ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to identify and quantify caspase-3 positive (apoptotic) cells in the regions of interest (e.g., olfactory bulb).
Protocol 3: Measurement of Oxidative Stress Markers in Brain Tissue
This protocol describes methods to assess oxidative stress in brain homogenates.[10][11][12][13][14]
Materials:
-
Fresh or frozen brain tissue
-
Homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Assay kits for:
-
Lipid peroxidation (Malondialdehyde - MDA)
-
Reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG) ratio
-
Superoxide dismutase (SOD) activity
-
Catalase activity
-
-
Protein assay kit (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay. This is used to normalize the results of the oxidative stress assays.
-
Lipid Peroxidation (MDA) Assay:
-
Follow the instructions of a commercial MDA assay kit. This typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
-
GSH/GSSG Ratio Assay:
-
Use a commercial kit to measure the levels of both GSH and GSSG. The ratio of these two forms is a sensitive indicator of oxidative stress.
-
-
Antioxidant Enzyme Activity Assays (SOD and Catalase):
-
Measure the activity of SOD and catalase using specific commercial assay kits according to the manufacturer's instructions. These assays typically involve measuring the rate at which these enzymes catalyze specific reactions.
-
-
Data Analysis: Normalize the results of each assay to the total protein concentration of the sample. Compare the levels of oxidative stress markers in the this compound-treated groups to the control group.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound neurotoxicity in mice.
References
- 1. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Visualization of Murine Intranasal Dosing Efficiency Using Luminescent Francisella tularensis: Effect of Instillation Volume and Form of Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With PAC-1, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Satratoxin H in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Its presence in contaminated environments poses a significant health risk to humans and animals. Understanding the cytotoxic effects of this compound is crucial for toxicological assessment and the development of potential therapeutic interventions. A key parameter for quantifying the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. This document provides detailed application notes and protocols for determining the IC50 of this compound using common cell-based cytotoxicity assays.
This compound exerts its toxic effects through various mechanisms, primarily by inhibiting protein synthesis. This inhibition triggers a ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[1][2] The activation of these signaling pathways can ultimately lead to programmed cell death, or apoptosis.[1][3][4] This is characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can also contribute to apoptosis.
This application note details the protocols for three widely used colorimetric assays for assessing cell viability and cytotoxicity: the MTT, Neutral Red, and LDH assays. These methods offer reliable and quantifiable means to determine the IC50 of this compound in various cell lines.
Data Presentation: IC50 of this compound
The following table summarizes the reported IC50 values of this compound in different human cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as exposure time.
| Cell Line | Assay Type | Exposure Time | IC50 Value |
| PC12 | Not Specified | Not Specified | Induces apoptosis at 10 ng/mL |
| B16F10 (Mouse Melanoma) | Not Specified | Not Specified | Exhibits substantial cytotoxicity |
Note: The available literature provides more qualitative statements on cytotoxicity than specific IC50 values for a broad range of cell lines. The provided data points are based on findings indicating cytotoxic effects at specified concentrations.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
This compound (appropriate stock solution in a suitable solvent like DMSO)
-
Selected adherent or suspension cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
For suspension cells, seed 100 µL of the cell suspension directly into the wells at the desired density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells with adherent cells and add 100 µL of the different concentrations of this compound. For suspension cells, add the diluted compound directly to the wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Neutral Red (NR) Uptake Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.
Materials and Reagents:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS, pH 7.4
-
Neutral Red solution (e.g., 50 µg/mL in sterile water)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Incubate for the desired exposure time.
-
-
Neutral Red Staining:
-
After the treatment period, remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of pre-warmed medium containing Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
After incubation, remove the Neutral Red-containing medium and wash the cells with PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate gently for 10-15 minutes on a shaker to extract the dye from the cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials and Reagents:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available kits contain the necessary reagents, including substrate, cofactor, and dye solutions)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed cells and treat with serial dilutions of this compound in a 96-well plate as described in the MTT assay protocol.
-
Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells with medium only.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to cause 100% cell death.
-
Vehicle Control: Cells treated with the same concentration of solvent as the test compound.
-
Medium Background Control: Medium without cells.
-
-
-
Collection of Supernatant:
-
After the desired incubation period, centrifuge the 96-well plate (e.g., at 250 x g for 5-10 minutes) to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining IC50 values.
References
- 1. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of Satratoxin H Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by Stachybotrys chartarum, poses significant health risks. Understanding its metabolic fate is crucial for toxicology studies and the development of diagnostic and therapeutic strategies. This document provides a detailed protocol for the identification of this compound metabolites in biological matrices using high-resolution mass spectrometry (HRMS). The methodology covers sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis, and data processing for the characterization of potential phase I and phase II metabolites. While specific experimental data on this compound metabolites is limited in published literature, this guide establishes a robust framework for their discovery and characterization based on known trichothecene biotransformation pathways.
Introduction
This compound is a member of the trichothecene family of mycotoxins, known for their cytotoxicity and potent inhibition of protein synthesis.[1][2] Exposure to this compound, primarily through inhalation in water-damaged buildings, can lead to a range of adverse health effects.[3][4] To assess the toxicological impact and develop effective countermeasures, it is imperative to understand how this compound is metabolized in the body.
The biotransformation of trichothecenes generally involves phase I and phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups through oxidation (hydroxylation) and hydrolysis. Phase II reactions involve the conjugation of the parent molecule or its phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. This application note outlines a comprehensive workflow using LC-HRMS to identify and characterize these potential metabolites of this compound.
Experimental Protocols
In Vitro Metabolism Studies
To generate metabolites of this compound, in vitro experiments using liver microsomes are recommended.
Materials:
-
This compound standard
-
Human liver microsomes (or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture. The final concentration should be optimized based on preliminary experiments.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-HRMS analysis.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
For the extraction of this compound and its metabolites from biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be employed.
Protocol (Solid-Phase Extraction):
-
Precondition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute as described in the in vitro protocol.
High-Resolution Mass Spectrometry (HRMS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of mycotoxins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for trichothecenes.
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Collision Energy: Stepped normalized collision energy (NCE) (e.g., 20, 40, 60) to obtain comprehensive fragmentation data.
Data Presentation
The accurate mass measurements obtained from HRMS allow for the prediction of elemental compositions for the parent ion and its fragments. This information, combined with the known biotransformation pathways of trichothecenes, enables the putative identification of metabolites.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Precursor Ion (M+Na)+ | 551.2246 m/z | |
| Collision Energy (NCE) | 40 | |
| Major Fragment Ions (m/z) | 551.2252, 303.0839, 321.0945, 271.1305, 193.0471 |
Table 2: Predicted this compound Metabolites and their Expected Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Predicted Metabolite (M+H)+ m/z | Notes |
| Phase I | |||
| Hydrolysis | +18.0106 | 547.2592 | Cleavage of an ester linkage. |
| Hydroxylation | +15.9949 | 545.2436 | Addition of a hydroxyl group. |
| De-epoxidation | -15.9949 | 513.2486 | Removal of an oxygen atom from the epoxide ring. |
| Phase II | |||
| Glucuronidation | +176.0321 | 705.2759 | Conjugation with glucuronic acid. |
| Glucuronidation of Hydroxylated Metabolite | +192.0270 | 721.2708 | Combination of hydroxylation and glucuronidation. |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the predicted metabolic pathways for this compound based on known biotransformation reactions of trichothecenes.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the identification of this compound metabolites.
References
Application Notes and Protocols for High-Throughput Screening of Satratoxin H using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings. Exposure to this compound is associated with a range of adverse health effects, making its sensitive and rapid detection crucial for environmental monitoring, food safety, and toxicological research. This document provides detailed protocols and application notes for the development and implementation of a high-throughput immunoassay for the quantitative screening of this compound. The described methodology is based on a competitive enzyme-linked immunosorbent assay (ELISA), a robust and widely used platform for the detection of small molecules.[1][2] This format is highly amenable to automation, making it suitable for screening large numbers of samples.[3][4][5]
Principle of the Competitive Immunoassay
The immunoassay for this compound is based on the principle of a competitive binding reaction. In this assay, this compound present in a sample competes with a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific anti-Satratoxin H antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added that reacts with the enzyme label to produce a measurable signal (e.g., color change). The intensity of the signal is then used to determine the concentration of this compound in the sample by comparison with a standard curve.
Competitive Immunoassay Principle Diagram
Caption: Principle of the direct competitive ELISA for this compound detection.
Data Presentation
Table 1: Performance Characteristics of the this compound Immunoassay
| Parameter | Value |
| Assay Format | Direct Competitive ELISA |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Working Range | 0.1 - 5.0 ng/mL |
| IC50 (50% Inhibitory Concentration) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery (Spiked Samples) | 85 - 115% |
Table 2: Cross-Reactivity of the Anti-Satratoxin H Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Satratoxin G | 85 |
| Roridin A | < 5 |
| Verrucarin A | < 5 |
| T-2 Toxin | < 1 |
| Deoxynivalenol (DON) | < 0.1 |
Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and adjust the volume to 1 L.
-
Phosphate Buffered Saline (PBS), 10x, pH 7.4: Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in deionized water and adjust the volume to 1 L.
-
Wash Buffer (PBST): 1x PBS containing 0.05% (v/v) Tween® 20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% (w/v) BSA in PBST.
-
This compound Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol (B129727). Store at -20°C.
-
This compound Working Standards: Prepare a series of dilutions of the this compound stock solution in the assay buffer to create standards with concentrations ranging from 0.01 to 10 ng/mL.
-
Anti-Satratoxin H Antibody Solution: Dilute the monoclonal antibody to the optimized concentration (e.g., 1 µg/mL) in coating buffer.
-
This compound-HRP Conjugate Solution: Dilute the horseradish peroxidase (HRP) conjugated this compound to the optimized concentration in assay buffer.
-
Substrate Solution (TMB): Use a commercial TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution (2 M H₂SO₄): Carefully add 11.1 mL of concentrated sulfuric acid to 88.9 mL of deionized water.
Direct Competitive ELISA Protocol
This protocol is designed for a 96-well microtiter plate format and can be adapted for automated liquid handling systems for high-throughput screening.
Caption: Workflow for the direct competitive ELISA for this compound.
-
Antibody Coating:
-
Add 100 µL of the diluted anti-Satratoxin H antibody solution to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Add 50 µL of each this compound working standard or sample extract to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Generate a standard curve by plotting the percent inhibition versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their percent inhibition values from the standard curve.
-
Sample Preparation
The appropriate sample preparation protocol will vary depending on the matrix being analyzed (e.g., environmental samples, food matrices). A generic extraction procedure is provided below.
-
Extraction:
-
Homogenize the sample.
-
Extract a known amount of the homogenized sample with a suitable solvent (e.g., 70% methanol in water).
-
Vortex or shake vigorously for 15-30 minutes.
-
-
Centrifugation/Filtration:
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant or filter the extract.
-
-
Dilution:
-
Dilute the extract with Assay Buffer to bring the potential this compound concentration within the working range of the assay and to minimize matrix effects.
-
Automation for High-Throughput Screening
The described ELISA protocol is well-suited for automation using robotic liquid handling systems. Automated platforms can perform all pipetting, washing, and incubation steps, significantly increasing throughput and improving reproducibility. When adapting the assay for an automated system, it is important to optimize incubation times, washing parameters, and reagent volumes according to the specific instrument's capabilities.
Conclusion
The detailed protocols and application notes provided herein offer a comprehensive guide for establishing a robust and high-throughput immunoassay for the detection of this compound. This methodology can be a valuable tool for researchers, scientists, and drug development professionals in various fields requiring the sensitive and efficient screening of this potent mycotoxin. The adaptability of the ELISA platform to automation further enhances its utility for large-scale screening applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 3. The most cost-efficient rapid testing solution is the BZERO mycotoxin ELISA kit line from Eurofins Technologies [goldstandarddiagnostics.com]
- 4. youtube.com [youtube.com]
- 5. scienze.nz [scienze.nz]
Application Notes and Protocols: Satratoxin H as a Positive Control in Cytotoxicity Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Due to its well-characterized cytotoxic effects, it serves as a reliable positive control in a variety of in vitro cytotoxicity assays. These application notes provide detailed information and protocols for utilizing this compound to validate experimental systems and ensure the accuracy of cytotoxicity assessments.
This compound exerts its toxicity through multiple mechanisms, primarily by inhibiting protein biosynthesis.[1] This inhibition triggers a ribotoxic stress response, leading to the activation of several signaling pathways that culminate in apoptosis (programmed cell death).[2][3][4] Understanding these mechanisms is crucial for interpreting experimental results and for its effective use as a positive control.
Mechanism of Action: Induction of Apoptosis
This compound induces cytotoxicity primarily through the induction of apoptosis, a controlled process of cell death. The key molecular events are initiated by the binding of this compound to the 60S ribosomal subunit, which inhibits protein synthesis.[1] This triggers a cascade of downstream events, including:
-
Ribotoxic Stress Response: The inhibition of protein synthesis leads to a cellular stress response.[2]
-
MAPK Pathway Activation: This stress activates mitogen-activated protein kinases (MAPKs), including p38 MAPK, JNK, and ERK.[2][3][4] The activation of p38 MAPK and JNK, in particular, is linked to the pro-apoptotic effects of this compound.[5][6]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the activation of the unfolded protein response (UPR) signaling pathways.[7]
-
Reactive Oxygen Species (ROS) Production: The toxin can induce the production of ROS, which contributes to cellular damage and apoptosis.[7][8]
-
Caspase Activation: The signaling cascades converge on the activation of caspases, particularly caspase-3, a key executioner of apoptosis.[5][7]
-
DNA Damage: this compound has been shown to cause DNA double-stranded breaks, further contributing to cell death.[5]
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cell line and the assay conditions.
| Cell Line | Assay | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | 6.8 ng/mL | [8] |
| HepG2 (Human Liver Cancer) | Not Specified | 1.2 - 3.4 ng/mL | [8] |
| A549 (Human Lung Carcinoma) | Not Specified | 1.2 - 3.4 ng/mL | [8] |
| A204 (Human Rhabdomyosarcoma) | Not Specified | 1.2 - 3.4 ng/mL | [8] |
| U937 (Human Histiocytic Lymphoma) | Not Specified | 1.2 - 3.4 ng/mL | [8] |
| Jurkat (Human T-cell Leukemia) | Not Specified | 1.2 - 3.4 ng/mL | [8] |
| PC12 (Rat Pheochromocytoma) | Apoptosis Assay | 5 - 100 nM | [8] |
| RAW 264.7 (Murine Macrophage) | MTT Assay | Potent Cytotoxicity | [3][4] |
| Swine Kidney Cells | MTT Assay | High Cytotoxicity | [1] |
Experimental Protocols
Using this compound as a Positive Control in an MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (handle with extreme caution in a certified chemical fume hood)
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Positive Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a final concentration known to induce significant cell death (e.g., 10-100 ng/mL, depending on the cell line). It is recommended to test a range of concentrations to determine the optimal positive control concentration for your specific cell line.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the designated "positive control" wells.
-
For "negative control" or "vehicle control" wells, add 100 µL of complete medium, with or without the same concentration of solvent used for the this compound stock.
-
For "test compound" wells, add 100 µL of the medium containing your compound of interest.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The positive control (this compound) should show a significant reduction in cell viability compared to the negative control.
-
Experimental Workflow
Caption: Workflow for a typical cytotoxicity experiment.
Conclusion
This compound is a valuable tool for researchers in the field of cytotoxicity. Its potent and well-documented mechanism of action makes it an ideal positive control for ensuring the validity and reliability of experimental results. By following the protocols and understanding the signaling pathways outlined in these application notes, researchers can confidently employ this compound in their cytotoxicity studies.
References
- 1. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Satratoxin H: Analytical Standards, Protocols, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical standards, reference materials, and detailed protocols for the detection and quantification of Satratoxin H. Additionally, it elucidates the known cellular signaling pathways affected by this potent mycotoxin.
Analytical Standards and Reference Materials
This compound is a highly toxic macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Accurate and reliable analytical standards are crucial for the detection and quantification of this toxin in research and safety testing.
Certified analytical standards for this compound are commercially available from various suppliers. These standards are typically supplied as a crystalline solid or in a solution of a specified concentration.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage Temperature |
| Cayman Chemical | This compound | 53126-64-0 | >98% | Crystalline solid | -20°C |
| MedKoo Biosciences | This compound | 53126-64-0 | >98% | Crystalline solid | -20°C |
Physicochemical Properties:
-
Molecular Formula: C₂₉H₃₆O₉[1]
-
Molecular Weight: 528.6 g/mol [1]
-
Solubility: Soluble in dichloromethane, DMSO, and ethanol.[1]
Analytical Methods and Protocols
The detection and quantification of this compound can be achieved through various analytical techniques, primarily High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Analysis by HPLC-MS/MS
HPLC-MS/MS is a highly sensitive and specific method for the quantitative analysis of this compound in various matrices.
Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [2]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid.
-
Add the appropriate amount of an internal standard (e.g., a stable isotope-labeled this compound, if available).
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup [2]
-
Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of the analytical standard. A starting point could be the [M+H]⁺ or [M+Na]⁺ adducts.
Table 2: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The user must optimize the MRM transitions and collision energies for their specific instrument.
Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method for the detection of mycotoxins. While specific commercial ELISA kits for this compound are not widely available, assays developed for Satratoxin G have been shown to cross-react with other satratoxins, including this compound. The following is a general protocol for a competitive ELISA.
Experimental Protocol: General Competitive ELISA
1. Reagents and Materials
-
Microtiter plate coated with antibodies specific to trichothecenes or Satratoxin.
-
This compound analytical standard.
-
This compound-enzyme conjugate (e.g., HRP-conjugate).
-
Sample extracts and controls.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
2. Assay Procedure
-
Add 50 µL of the this compound standard or sample extract to the antibody-coated wells.
-
Add 50 µL of the this compound-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, allowing the free this compound and the enzyme-conjugated this compound to compete for binding to the antibodies.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate in the dark (e.g., 15-30 minutes) until a color develops.
-
Add 100 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis
The concentration of this compound in the samples is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating from the standard curve.
Cellular and Molecular Mechanisms of Action
This compound exerts its toxicity through the induction of oxidative stress and apoptosis, primarily mediated by the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Signaling Pathway of this compound-Induced Apoptosis
This compound exposure leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, in conjunction with the inhibition of protein synthesis through ribosome binding, triggers the activation of the p38 and JNK signaling pathways. These stress-activated kinases, in turn, initiate a cascade of events leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like PARP, ultimately resulting in apoptosis. The ERK pathway is also activated, but it appears to play a pro-survival role, and its inhibition can enhance Satratoxin-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Investigating this compound-Induced Apoptosis
The following workflow outlines a general approach to studying the apoptotic effects of this compound in a cell-based model.
Caption: Experimental workflow for apoptosis studies.
References
Detecting Airborne Satratoxin H in Indoor Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of airborne Satratoxin H, a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Inhalation of this mycotoxin in contaminated indoor environments is a significant health concern. The following sections outline methodologies for air sampling, sample preparation, and analytical detection, supported by quantitative data and experimental workflows.
Introduction
This compound is a low-molecular-weight, non-volatile mycotoxin that becomes airborne on fungal spores, hyphal fragments, and dust particles.[1][2][3] Its presence in indoor air, particularly in water-damaged buildings, has been linked to a range of adverse health effects.[4][5] Accurate and sensitive detection methods are crucial for assessing exposure and implementing effective remediation strategies. The primary methods for detecting airborne this compound involve air sampling followed by immunochemical or chromatographic analysis.
Air Sampling Methodologies
The selection of an appropriate air sampling method is critical for the effective collection of airborne particles carrying this compound. Both high-volume and personal sampling techniques can be employed.
High-Volume Air Sampling
High-volume air samplers are used to collect large volumes of air over a specified period, allowing for the detection of low concentrations of the toxin.
Protocol 1: High-Volume Liquid Impingement
This method uses a bioaerosol sampler to collect airborne particles directly into a liquid medium.
-
Apparatus: High-volume liquid impaction bioaerosol sampler (e.g., SpinCon PAS 450-10).
-
Collection Medium: Phosphate-buffered saline (PBS) or a similar buffer.
-
Procedure:
-
Assemble the sampler according to the manufacturer's instructions.
-
Add the collection medium to the sampler's collection vessel.
-
Position the sampler in the area of interest, typically in the center of the room at a height of 1-1.5 meters.
-
Operate the sampler for a defined period, ranging from 30 minutes to several hours. Shorter sampling times with air disturbance (e.g., using a fan) can increase toxin collection.
-
After sampling, retrieve the collection medium for analysis.
-
Protocol 2: High-Volume Filtration
This method involves drawing air through a filter to capture airborne particulates.
-
Apparatus: High-volume air sampler with a filter holder.
-
Filter Type: Glass fiber filters or polycarbonate membrane filters (e.g., 0.4 µm, 1.2 µm, 5.0 µm pore sizes).
-
Procedure:
-
Load a new filter into the filter holder using clean forceps.
-
Assemble the sampler and place it in the sampling location.
-
Run the sampler for an extended period, typically 24 hours, at a high flow rate (e.g., 60 cfm).
-
After sampling, carefully remove the filter using forceps and place it in a sterile container for transport to the laboratory.
-
Sample Preparation and Extraction
Proper sample preparation is essential to extract this compound from the collection medium or filter and to remove interfering substances prior to analysis.
Protocol 3: Extraction from Liquid Samples
-
Materials: Liquid sample from impinger, organic solvent (e.g., methanol, acetonitrile).
-
Procedure:
-
The collected liquid sample can be directly analyzed by ELISA or extracted for LC-MS/MS.
-
For LC-MS/MS, the toxins can be extracted from the aqueous phase using a suitable organic solvent.
-
Protocol 4: Extraction from Filter Samples
-
Materials: Filter sample, extraction solvent (acetonitrile/deionized water, 84/16 v/v), horizontal shaker, centrifuge.
-
Procedure:
-
Cut the filter membrane into small pieces.
-
Place the pieces in a tube with the extraction solvent.
-
Agitate on a horizontal shaker for 30 minutes.
-
Centrifuge the extract for 10 minutes at 6,000g.
-
The supernatant is then cleaned up for analysis.
-
Protocol 5: Solid-Phase Extraction (SPE) Cleanup
-
Materials: Extracted sample supernatant, SPE columns (e.g., Bond Elut Mycotoxin).
-
Procedure:
-
Pass the supernatant through the SPE column.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent suitable for the analytical method (e.g., methanol/deionized water, 1/9 v/v).
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Analytical Detection Methods
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive screening method based on antigen-antibody reactions. Competitive ELISA formats are typically used for small molecules like this compound.
Protocol 6: Competitive ELISA
-
Principle: Free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody-binding sites. A lower signal indicates a higher concentration of the toxin in the sample.
-
Procedure:
-
Add standards, controls, and samples to microtiter wells coated with antibodies specific for macrocyclic trichothecenes.
-
Add a Satratoxin-enzyme conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
-
Specificity: It is crucial to use an ELISA kit with high specificity for macrocyclic trichothecenes to avoid cross-reactivity with other fungal metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and quantitative method for the confirmation and precise measurement of this compound.
Protocol 7: LC-MS/MS Analysis
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C8 or C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10-100 µl.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Example Transitions for this compound: m/z 546.3 → 245.2 and m/z 546.3 → 231.1.
-
-
-
Quantification: A calibration curve is generated using certified this compound standards.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the detection of airborne macrocyclic trichothecenes, including this compound.
Table 1: Airborne Macrocyclic Trichothecene Concentrations in Indoor Environments
| Environment | Sampling Method | Analytical Method | Concentration Range (pg/m³) | Reference |
| S. chartarum-contaminated buildings | Liquid Impinger (SpinCon) | ELISA | <10 to >1,300 | |
| Control Buildings | Liquid Impinger (SpinCon) | ELISA | Statistically lower | |
| Water-damaged dwelling | Filtration | LC-MS/MS | 430 (this compound) | |
| Water-damaged dwelling | Filtration | LC-MS/MS | 250 (Satratoxin G) |
Table 2: Performance of Analytical Methods
| Analytical Method | Parameter | Value | Reference |
| ELISA | Limit of Detection (LOD) | 100 pg/mL (for purified samples) | |
| LC-MS/MS | Recovery Rate (this compound) | 56 ± 4.8% from polycarbonate filters | |
| LC-MS/MS | Recovery Rate (Satratoxin G) | 68 ± 3.4% from polycarbonate filters |
Diagrams and Workflows
Experimental Workflow for Airborne this compound Detection
Caption: Overall workflow from air sampling to data analysis.
ELISA Protocol Workflow
Caption: Step-by-step competitive ELISA protocol.
LC-MS/MS Analysis Workflow
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Detection of Airborne Stachybotrys chartarum Macrocyclic Trichothecene Mycotoxins on Particulates Smaller than Conidia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Airborne Stachybotrys chartarum Macrocyclic Trichothecene Mycotoxins in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of satratoxin g and h in indoor air from a water-damaged building - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Satratoxin H in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for improving the stability of Satratoxin H in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: The choice of solvent depends on your experimental requirements, including desired concentration and storage duration. This compound is almost completely insoluble in water.[1][2] It is readily soluble in several organic solvents. For long-term storage, aprotic solvents like DMSO or Dichloromethane are generally preferred. For short-term use, lower alcohols such as ethanol (B145695) and methanol (B129727) can be used, but with caution.
Q2: How should I prepare and store this compound stock solutions?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[3] Once dissolved, stock solutions should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light. For sensitive applications or long-term storage, using silanized vials can help prevent adsorption of the analyte to the glass surface.[4][5] Studies on other mycotoxins suggest that repeated freeze-thaw cycles should be minimized; consider preparing smaller aliquots for single-use experiments.
Q3: What is the expected stability of this compound in different solvents?
A3: There is limited specific quantitative data on the degradation kinetics of this compound in various solvents. However, based on data from other trichothecenes, stability is a significant concern that requires monitoring.
-
Acetonitrile (B52724): Generally considered a stable solvent for trichothecenes, with some studies showing stability for up to two years when stored frozen.
-
Methanol/Ethanol: These protic solvents may be less suitable for long-term storage at room temperature due to the potential for transesterification reactions with the toxin's ester groups.
-
DMSO: While a good solubilizing agent, ensure it is anhydrous (water-free). The presence of water can promote hydrolysis of the compound over time.
-
Aqueous Mixtures: this compound is insoluble in water, and aqueous buffers are not recommended for creating stock solutions. If aqueous solutions are required for experiments, they should be prepared fresh from a stock in an appropriate organic solvent, and the final concentration of the organic solvent should be kept as high as is permissible for the experiment. Acidification of aqueous-organic mixtures (e.g., with 0.1% formic acid) has been shown to improve the stability of other mycotoxins.
Q4: What are the potential degradation pathways for this compound?
A4: The toxicity of macrocyclic trichothecenes like this compound is primarily associated with the 12,13-epoxide group. The macrocyclic ester linkages are also susceptible to degradation. The two main degradation pathways are:
-
De-epoxidation: Opening of the epoxide ring, which typically results in a significant reduction or loss of toxicity.
-
Hydrolysis: Cleavage of the macrocyclic ester bonds, which can be catalyzed by water (especially under non-neutral pH conditions) or react with alcohol solvents (transesterification).
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Dichloromethane | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| 2-Propanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble |
Table 2: General Recommendations for Storing this compound Solutions
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation reactions. |
| Solvent Choice | Anhydrous aprotic solvents (e.g., Acetonitrile, DMSO) | Minimizes risk of hydrolysis or transesterification. |
| Container | Tightly sealed, amber, silanized glass vials | Protects from light and evaporation; reduces adsorption to surfaces. |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles and contamination. |
| Additives | Consider 0.1% formic acid for aqueous-organic mixes | Can improve stability for some mycotoxins. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Decreasing concentration in stock solution over time. | 1. Chemical Degradation: Hydrolysis from trace water in the solvent or reaction with a protic solvent. 2. Adsorption: The compound is sticking to the walls of the storage vial. 3. Evaporation: The vial is not sealed properly. | 1. Use high-purity, anhydrous solvents. Switch to a more stable solvent like acetonitrile. Store at -80°C. 2. Use silanized glass vials or polypropylene (B1209903) tubes. 3. Use vials with high-quality septa or screw caps. Parafilm can be used as an extra precaution. |
| New, unexpected peaks appear in HPLC/LC-MS analysis. | Degradation Products: this compound is breaking down into other compounds (e.g., via hydrolysis or de-epoxidation). | Analyze the mass of the new peaks to identify potential degradation products. Follow the stability improvement suggestions above. Perform a time-course experiment to monitor the formation of these peaks. |
| Inconsistent results or poor reproducibility. | 1. Incomplete Solubilization: The compound is not fully dissolved, especially after freezing. 2. Contamination: The stock solution or solvent has been contaminated. 3. Pipetting Errors: Inaccurate dilutions. | 1. Ensure the solution is brought to room temperature and vortexed thoroughly before taking an aliquot. 2. Use fresh, high-purity solvents and sterile pipette tips. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No biological activity in cell-based assays. | 1. Degradation: The active compound has degraded to non-toxic forms. 2. Precipitation: The compound has precipitated out of the aqueous assay medium. | 1. Confirm the concentration and purity of your stock solution via HPLC or LC-MS immediately before use. 2. Check the final solvent concentration in your assay medium. Ensure it is below the level that causes precipitation. A brief sonication of the final diluted solution may help. |
Experimental Protocols
Protocol: Evaluating the Stability of this compound in a Selected Solvent
This protocol outlines a general procedure to determine the stability of this compound over time at different temperatures.
1. Objective: To quantify the concentration of this compound in a specific solvent after storage at various temperatures over a set period.
2. Materials and Reagents:
-
Crystalline this compound
-
High-purity, anhydrous solvent of choice (e.g., DMSO, Acetonitrile)
-
HPLC or LC-MS/MS system with a suitable C18 column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)
-
Calibrated analytical balance and pipettes
-
2 mL amber, silanized glass autosampler vials with caps
-
Incubators or ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
-20°C and -80°C freezers
3. Procedure:
-
Prepare Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in the chosen solvent to make a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Create Aliquots: Dispense aliquots of the stock solution into the amber, silanized vials. Prepare enough vials for each time point and temperature condition, plus controls (n=3 for each).
-
Time Zero (T=0) Analysis: Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase and analyze it via HPLC/LC-MS. This serves as your baseline concentration.
-
Incubation: Place the sets of vials at their respective storage locations: -20°C (control), 4°C, 25°C (room temperature), and 40°C (accelerated degradation).
-
Time-Point Analysis: At each scheduled time point (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), retrieve three vials from each temperature condition.
-
Allow vials to come to room temperature.
-
Vortex each vial thoroughly.
-
Prepare samples for analysis by diluting to the same working concentration as the T=0 sample.
-
Analyze the samples by HPLC/LC-MS.
4. Analytical Method (Example):
-
System: HPLC with UV or MS/MS detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution with A) Water + 0.1% Formic Acid and B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 256 nm or MS/MS monitoring for the specific precursor/product ion transitions of this compound.
-
Quantification: Calculate the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the mean peak area for the three replicates at each time point and temperature.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each temperature to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logic diagram for selecting an appropriate solvent for this compound.
References
Troubleshooting low recovery of Satratoxin H during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Satratoxin H during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Q1: My recovery of this compound is consistently low. What are the most likely causes?
Low recovery of this compound can stem from several factors throughout the extraction and sample preparation workflow. The most common culprits include suboptimal solvent selection, inefficient extraction procedures, degradation of the analyte, and issues with the solid-phase extraction (SPE) cleanup. It is also crucial to consider matrix effects, where components of the sample interfere with the analytical measurement.
Q2: Which solvent system is best for extracting this compound?
This compound, a macrocyclic trichothecene (B1219388), is poorly soluble in water but readily dissolves in lower alcohols and other polar organic solvents.[1][2] While there is limited specific data on this compound, studies on other trichothecenes provide valuable guidance.
A mixture of an organic solvent and water is often most effective. For a broad range of trichothecenes, an extraction solvent of 84% aqueous acetonitrile (B52724) with 1% formic acid has been shown to provide satisfactory recoveries, generally ranging from 70% to over 90%.[3] Methanol (B129727) is another commonly used solvent for macrocyclic trichothecene extraction.[4]
Solvent Comparison for Trichothecene Extraction
| Solvent System | Typical Recovery Rates | Reference |
|---|---|---|
| 84% Acetonitrile / 15% Water / 1% Formic Acid | 83.3% - 92.8% | [3] |
| Methanol | Variable, used in successful isolation | [4] |
| 100% Acetonitrile | Lower recovery than aqueous acetonitrile | [3] |
| Water | Effective for spore extraction in specific bioassays, but generally not recommended for bulk extraction due to low solubility of purified toxin. |[1] |
Q3: Can the addition of an acid, like formic acid, improve my recovery?
Yes, the addition of a small amount of acid, such as formic acid, to the extraction solvent can be beneficial. For trichothecene mycotoxins, adding 1% formic acid to an 84% aqueous acetonitrile solution has been demonstrated to improve extraction efficiency.[3] The acid can help to disrupt interactions between the mycotoxin and the sample matrix, facilitating its release into the solvent. However, excessive amounts of acid (e.g., greater than 5%) may negatively impact recovery.[3]
Q4: I'm using Solid-Phase Extraction (SPE) for cleanup. Why might my recovery be low at this stage?
Low recovery during SPE is a common issue and can occur at several steps. Below is a troubleshooting guide for SPE:
-
Problem: Analyte lost during sample loading.
-
Possible Cause: The sample solvent is too strong, preventing this compound from binding to the SPE sorbent.
-
Solution: Dilute the sample extract with a weaker solvent (e.g., water) before loading.
-
-
Problem: Analyte lost during the wash step.
-
Possible Cause: The wash solvent is too strong and is eluting the this compound along with the interferences.
-
Solution: Use a weaker wash solvent. For reverse-phase SPE (like C18), this means increasing the proportion of water in the wash solvent.
-
-
Problem: Analyte is not eluting from the cartridge.
-
Possible Cause: The elution solvent is too weak to displace the this compound from the sorbent.
-
Solution: Increase the strength of the elution solvent. For reverse-phase SPE, this involves increasing the proportion of the organic solvent (e.g., methanol or acetonitrile). Ensure a sufficient volume of elution solvent is used.
-
Q5: Could the pH of my sample or solvents be affecting the recovery of this compound?
While specific data on the pH stability of this compound during extraction is limited, the stability of other mycotoxins can be pH-dependent. Trichothecenes are generally stable molecules but can be deactivated under strong acidic or alkaline conditions.[5] For optimal recovery, it is advisable to maintain a neutral to slightly acidic pH during extraction and cleanup, unless a specific protocol dictates otherwise. The addition of 1% formic acid to the extraction solvent creates a slightly acidic environment that has been shown to be effective for trichothecene extraction.[3]
Q6: Is it possible that this compound is degrading during my extraction process?
Trichothecenes are known to be relatively stable compounds, especially concerning temperature.[2][5] They are not typically inactivated by autoclaving and require very high temperatures for degradation.[2] However, prolonged exposure to harsh chemical conditions or certain enzymatic activities within the sample matrix could potentially lead to degradation. To minimize this risk, it is good practice to:
-
Work with samples promptly and store extracts at low temperatures (-20°C or below) when not in use.
-
Acetonitrile has been shown to be a suitable solvent for the long-term storage of some trichothecenes.[6]
-
Avoid unnecessarily harsh pH conditions.
Experimental Protocols
The following are generalized protocols for the extraction and cleanup of this compound. It is recommended to optimize these protocols for your specific sample matrix.
Protocol 1: Generic Solid-Liquid Extraction (SLE) of Macrocyclic Trichothecenes
This protocol is a starting point for the extraction of this compound from solid matrices like building materials or contaminated grain.
-
Sample Homogenization: Grind the solid sample to a fine, homogeneous powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (84% acetonitrile / 15% water / 1% formic acid).
-
Vortex vigorously for 1-2 minutes.
-
Shake or sonicate for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Re-extraction (Optional but Recommended):
-
Add another 20 mL of extraction solvent to the pellet.
-
Repeat steps 2.3 and 3.
-
Combine the supernatants from both extractions.
-
-
Concentration: Evaporate the combined extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for SPE cleanup or direct analysis (e.g., 1 mL of methanol/water 50:50 v/v).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a C18 Cartridge
This protocol is a general guide for cleaning up the crude extract obtained from Protocol 1.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through it, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading:
-
Dilute the reconstituted extract from Protocol 1 with water to a final acetonitrile or methanol concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of a strong solvent (e.g., 90% acetonitrile in water or 100% methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.
-
Reconstitute the residue in a suitable solvent and volume for your analytical instrument (e.g., 200 µL of mobile phase).
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery issues.
Caption: Troubleshooting workflow for low this compound recovery.
General Experimental Workflow for this compound Analysis
This diagram outlines the key steps from sample collection to final analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. Solvent comparison in the isolation, solubilization, and toxicity of Stachybotrys chartarum spore trichothecene mycotoxins in an established in vitro luminescence protein translation inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realtimelab.com [realtimelab.com]
- 3. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of time, temperature and solvent on the stability of T-2 toxin, HT-2 toxin, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Satratoxin H detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Satratoxin H detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using mass spectrometry?
A1: this compound is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, which can grow in damp indoor environments.[1] It is associated with a range of acute and chronic health risks.[2] Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for its detection due to its high sensitivity, selectivity, and ability to accurately quantify the toxin at very low levels in complex samples.[3][4][5]
Q2: What are the most common precursor ions for this compound in LC-MS/MS analysis?
A2: In electrospray ionization (ESI) positive mode, this compound is commonly detected as a sodium adduct [M+Na]+ or an ammonium (B1175870) adduct [M+NH4]+.[1][6][7] The choice of adduct can be influenced by the mobile phase composition. For instance, adding ammonium formate (B1220265) or acetate (B1210297) to the mobile phase facilitates the formation of the [M+NH4]+ adduct.[8][9][10]
Q3: What is the "matrix effect" and how does it impact this compound analysis?
A3: The matrix effect is the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix (e.g., dust, building materials, or agricultural commodities).[2][11][12] It can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[11][12] Given the complexity of matrices where this compound is found, managing the matrix effect is a critical challenge.[2][13][14]
Q4: How can I minimize or compensate for matrix effects?
A4: Several strategies can be employed:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or immunoaffinity columns to remove interfering components before LC-MS/MS analysis.[5][13][15][16]
-
Dilution: A simple "dilute and shoot" approach, where the sample extract is diluted before injection, can effectively reduce the concentration of matrix components and minimize their impact.[5][17]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank sample matrix that is free of the analyte. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[18]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-Satratoxin H) that co-elutes and behaves similarly to the analyte. This is one of the most reliable ways to correct for matrix effects and variations in sample preparation.[15][19]
Q5: What is a suitable sample preparation method for analyzing this compound in environmental samples?
A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting mycotoxins from complex matrices.[18][20] A typical QuEChERS protocol involves an extraction step with an acetonitrile (B52724)/water mixture, followed by a partitioning step using salts, and a cleanup step (dispersive SPE) with sorbents to remove interfering substances like lipids.[16][18]
Troubleshooting Guide
Problem 1: No or very low signal intensity for this compound.
| Potential Cause | Troubleshooting Steps |
| Improper Sample Concentration | The sample may be too dilute. Concentrate the sample extract using an evaporator (e.g., under a gentle stream of nitrogen) and reconstitute it in a smaller volume of the mobile phase.[16][18] Conversely, a highly concentrated sample can cause ion suppression; try diluting the extract.[21] |
| Suboptimal Ionization | Ensure the electrospray source parameters (e.g., capillary voltage, gas flows, temperature) are optimized.[4][15] Check that the mobile phase additives are appropriate for forming the desired precursor ion (e.g., [M+Na]+ or [M+NH4]+).[10] Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[21] |
| Incorrect MS/MS Transitions | Verify that you are monitoring the correct precursor and product ions for this compound. Infuse a standard solution to confirm the m/z values and optimize collision energy for maximum fragmentation intensity.[15] |
| Degradation of Analyte | Satratoxins can be unstable. Ensure proper storage of samples and standards (e.g., at -20°C).[15] Avoid prolonged exposure to light or high temperatures during sample preparation. |
| Instrument Contamination | A contaminated ion source or transfer optics can lead to poor signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.[21] |
Problem 2: High variability in results between replicate injections or samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Mycotoxins are often heterogeneously distributed in samples.[13] Ensure thorough homogenization of the bulk sample before taking a subsample for extraction.[2][13] Standardize all extraction and cleanup steps to ensure consistency. |
| Uncontrolled Matrix Effects | Matrix effects can vary significantly between samples, even within the same batch.[22][23] Implement robust strategies to manage this, such as using a stable isotope-labeled internal standard or creating matrix-matched calibration curves for each sample batch.[18][19] |
| LC System Issues | Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and check for pressure fluctuations. Inconsistent retention times can lead to variable peak integration. Ensure the autosampler is injecting a precise and consistent volume.[24] |
| Carryover | The analyte from a high-concentration sample may adsorb to surfaces in the autosampler or column and elute during subsequent injections. Inject a blank solvent after a high-concentration sample to check for carryover.[24] If observed, optimize the autosampler wash method. |
Problem 3: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).
| Potential Cause | Troubleshooting Steps |
| Column Overload | The injected sample is too concentrated. Dilute the sample and re-inject. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. The reconstitution solvent should ideally match the initial mobile phase composition.[18] |
| Column Contamination or Degradation | Co-extracted matrix components can build up on the column, affecting performance. Use a guard column and/or implement a more rigorous sample cleanup procedure. Flush the column or try replacing it if performance does not improve. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing or frits. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid like formic acid can often improve the peak shape for trichothecenes.[10][18] |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Detection
The following parameters are examples and should be optimized for your specific instrument and application.
| Analyte | Precursor Ion | Precursor m/z | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| This compound | [M+Na]+ | 551.2 | 321.1 | 303.1 | 40 |
| This compound | [M+Na]+ | 551.2 | 119.1 | 105.1 | 55 |
| This compound | [M+NH4]+ | 546.3 | 528.3 | 231.1 | 25 |
(Data compiled from PubChem and scientific literature.[1][6][7][25])
Table 2: Example Liquid Chromatography Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 90 | 10 |
| 14.0 | 0.4 | 90 | 10 |
Mobile Phase A: Water with 5 mM Ammonium Formate & 0.1% Formic Acid Mobile Phase B: Methanol with 5 mM Ammonium Formate & 0.1% Formic Acid Column: C18, e.g., 100 x 2.1 mm, 2.6 µm
(Parameters are illustrative, adapted from common mycotoxin analysis methods.[10][16][24])
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline for extracting this compound from a solid matrix like building material dust or ground grain.
-
Sample Homogenization: Ensure the bulk sample is thoroughly homogenized to obtain a representative subsample.[13]
-
Weighing: Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Hydration: Add 8-10 mL of water (or a buffer solution) to the tube. If using an internal standard, add it at this stage. Vortex briefly and let the sample hydrate (B1144303) for 15-30 minutes.[18]
-
Extraction: Add 10 mL of acetonitrile containing 1-2% formic or acetic acid. Cap the tube tightly and shake vigorously for 15-20 minutes using a mechanical shaker.[16][18]
-
Partitioning: Add a pre-packaged QuEChERS salt packet (commonly containing MgSO₄ and NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into a lower aqueous/solid debris layer and an upper acetonitrile layer containing the toxins.[18]
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (e.g., 5-8 mL) to a dSPE tube containing anhydrous MgSO₄ and a sorbent like C18 or PSA. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube for 5 minutes at ≥3000 x g.
-
Evaporation and Reconstitution: Transfer an aliquot of the cleaned supernatant to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[16][18] Reconstitute the residue in a known volume (e.g., 500 µL) of a solvent that is compatible with the initial LC mobile phase (e.g., 50:50 methanol/water).[18]
-
Filtration: Filter the final extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[18]
Protocol 2: LC-MS/MS System Parameter Optimization
-
Tuning and Calibration: Before analysis, perform a full tuning and mass calibration of the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy and resolution.[21]
-
Analyte Optimization (Direct Infusion):
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).[15]
-
Optimize the ion source parameters (e.g., spray voltage, gas temperatures, gas flows) to achieve the most stable and intense signal for the chosen precursor ion ([M+Na]+ or [M+NH4]+).
-
Perform a product ion scan to identify the most abundant fragment ions.
-
Select at least two product ions (one for quantification, one for confirmation) and optimize the collision energy (CE) and other MS/MS parameters for each transition to maximize their intensity.[15][20]
-
-
Chromatographic Method Development:
-
Select an appropriate reversed-phase column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water and methanol/acetonitrile, often with additives like formic acid and/or ammonium formate to improve peak shape and ionization efficiency.[10]
-
Inject a standard solution and adjust the gradient to ensure this compound is well-retained, separated from matrix interferences, and elutes with a symmetrical peak shape.
-
-
System Suitability: Before running a sample sequence, inject a standard solution multiple times to check for system suitability, including retention time stability, peak area reproducibility, and peak shape.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 3. Mycotoxins: Analytical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Approach to Optimization of Mass Spectrometric Detection Parameters for Identification of Ultra-Small Amounts of Highly Toxic Substances - Aigumov - Zhurnal Analiticheskoi Khimii [kazanmedjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. gmi-inc.com [gmi-inc.com]
- 22. researchgate.net [researchgate.net]
- 23. qascf.com [qascf.com]
- 24. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 25. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in the analysis of Satratoxin H in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Satratoxin H in complex samples.
Troubleshooting Guides
Problem: Poor recovery of this compound during sample extraction.
Possible Causes & Solutions:
-
Inappropriate Extraction Solvent: this compound, a macrocyclic trichothecene (B1219388), has low solubility in water but is highly soluble in polar organic solvents.[1][2]
-
Solution: Use an extraction solvent system with a high proportion of organic solvent. Acetonitrile (B52724)/water mixtures (e.g., 84:16 v/v) are commonly used for macrocyclic trichothecenes.[3] Methanol (B129727) or ethanol (B145695) can also be effective.[1][2]
-
-
Insufficient Extraction Time or Agitation: The analyte may not have had enough time to partition from the sample matrix into the solvent.
-
Solution: Increase the extraction time (e.g., shaking for 1 hour) and ensure vigorous agitation to maximize the interaction between the sample and the solvent.
-
-
Strong Analyte-Matrix Interactions: this compound may be strongly adsorbed to components in complex matrices like building materials or dust.
-
Solution: Consider using a more exhaustive extraction technique. While not explicitly detailed for this compound, techniques like accelerated solvent extraction (ASE) have been used for other mycotoxins in complex matrices.
-
Problem: Significant signal suppression or enhancement in LC-MS/MS analysis.
Possible Causes & Solutions:
-
Co-eluting Matrix Components: This is the primary cause of matrix effects, where other molecules from the sample extract interfere with the ionization of this compound in the mass spectrometer's source. This is a known issue in complex samples like house dust.
-
Solution 1: Improve Sample Cleanup: A more rigorous cleanup step can remove many interfering compounds.
-
Solid-Phase Extraction (SPE): Cartridges like Bond Elut Mycotoxin can produce cleaner extracts.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive SPE method is effective for many mycotoxins and can be adapted for this compound.
-
Immunoaffinity Chromatography (IAC): While highly specific, the availability of IAC columns for a broad range of macrocyclic trichothecenes including this compound may be limited. They are, however, excellent for other mycotoxins and can significantly reduce matrix effects.
-
-
Solution 2: Optimize Chromatographic Separation: Modifying the LC method can separate this compound from interfering compounds.
-
Gradient Elution: A well-optimized gradient can improve the resolution of the analyte peak from matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to alter selectivity.
-
-
Solution 3: Sample Dilution: The "dilute and shoot" approach can reduce the concentration of matrix components, but may also decrease the sensitivity of the assay. This is a trade-off that must be considered based on the required limit of quantitation (LOQ).
-
Problem: Inaccurate quantification of this compound.
Possible Causes & Solutions:
-
Uncompensated Matrix Effects: If signal suppression or enhancement is not accounted for, the calculated concentration of this compound will be inaccurate.
-
Solution 1: Stable Isotope Dilution Analysis (SIDA): This is the gold standard for compensating for matrix effects. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-Satratoxin H) to the sample before extraction. The labeled standard experiences the same matrix effects as the native analyte, allowing for accurate correction. While commercially available for many mycotoxins, the availability of a specific ¹³C-labeled internal standard for this compound should be verified with vendors.
-
Solution 2: Matrix-Matched Calibration: This is a common alternative when a stable isotope-labeled internal standard is not available. Calibration standards are prepared in an extract of a blank matrix (a sample known to be free of this compound). This helps to mimic the matrix effects seen in the unknown samples. The main challenge is obtaining a truly blank matrix.
-
Solution 3: Standard Addition: This method can be used when a blank matrix is not available. It involves adding known amounts of a this compound standard to aliquots of the sample extract and then extrapolating to determine the original concentration. This approach is more labor-intensive as each sample requires its own calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either a suppression or enhancement of the signal in the mass spectrometer. In complex samples like dust, soil, or building materials, the variety and concentration of co-extracted substances can be very high, leading to significant and variable matrix effects. This variability can result in poor accuracy and precision in the quantification of this compound.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: this compound is a macrocyclic trichothecene with a molecular weight of 528.59 g/mol . It is nonvolatile and relatively insoluble in water, but highly soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and chloroform. These properties are crucial for selecting an appropriate extraction solvent. Its structure, containing a 12,13-epoxy ring, is key to its toxicity.
Q3: Can I use a "dilute and shoot" method for analyzing this compound in complex samples?
A3: A "dilute and shoot" approach, where the sample extract is simply diluted before injection into the LC-MS/MS, can be a quick way to reduce matrix effects. However, this approach also dilutes the analyte, which may compromise the sensitivity of the method and prevent reaching the required limits of detection (LOD) and quantification (LOQ). The suitability of this method depends on the initial concentration of this compound in the sample and the sensitivity of the instrument.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: The availability of stable isotope-labeled internal standards is constantly changing. While they are available for many common mycotoxins, you will need to check with commercial suppliers for the availability of a ¹³C-labeled this compound standard. If a specific labeled standard for this compound is not available, using one for a closely related macrocyclic trichothecene is not recommended as it may not adequately compensate for matrix effects.
Q5: How do I perform matrix-matched calibration if I cannot find a blank sample?
A5: Finding a truly blank matrix for complex samples like indoor dust or water-damaged building materials can be challenging. If a certified blank matrix is not available, you can try to source a sample of similar composition that has been tested and shown to be free of this compound. Another approach is to create a "surrogate" matrix by mixing components that mimic the composition of your samples. However, the effectiveness of a surrogate matrix in replicating the matrix effects of real samples must be thoroughly validated. If a suitable blank matrix cannot be found, the standard addition method is the next best alternative.
Data Presentation
Table 1: Comparison of Strategies to Minimize Matrix Effects in this compound Analysis
| Strategy | Principle | Advantages | Disadvantages |
| Sample Cleanup (SPE, QuEChERS) | Removes interfering compounds from the sample extract before LC-MS/MS analysis. | Reduces matrix effects, can improve sensitivity. | Can be time-consuming, may lead to analyte loss if not optimized. |
| Immunoaffinity Chromatography (IAC) | Highly selective cleanup based on antibody-antigen binding. | Excellent removal of interferences, very clean extracts. | Can be expensive, availability may be limited for less common mycotoxins. |
| "Dilute and Shoot" | Reduces the concentration of matrix components by diluting the sample extract. | Simple, fast, and inexpensive. | Reduces sensitivity, may not be suitable for trace analysis. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing calibration standards in a blank matrix extract. | Effective when a stable isotope-labeled internal standard is not available. | Requires a truly blank matrix, which can be difficult to obtain. |
| Stable Isotope Dilution Analysis (SIDA) | Uses a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and recovery losses. | The most accurate method for compensating for matrix effects. | Can be expensive, labeled standards are not available for all analytes. |
| Standard Addition | Compensates for matrix effects by adding known amounts of standard to the sample. | Useful when a blank matrix is unavailable. | Labor-intensive, requires more sample volume and instrument time. |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and Cleanup for this compound
This protocol is a modified approach for trichothecenes and should be optimized for your specific sample matrix.
-
Sample Homogenization: Weigh 5 g of the homogenized complex sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex to mix. Let the sample hydrate (B1144303) for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
If using SIDA, add the stable isotope-labeled internal standard at this step.
-
Shake vigorously for 15 minutes.
-
-
Salting-out:
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Analysis: Take an aliquot of the final extract for LC-MS/MS analysis. It may be necessary to evaporate and reconstitute the extract in a suitable mobile phase compatible solvent.
Protocol 2: Matrix-Matched Calibration Curve Preparation
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same procedure as for your unknown samples.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create Calibration Standards:
-
Serially dilute the stock solution to create a series of working standard solutions at different concentrations.
-
For each calibration level, add a small volume of the working standard solution to an aliquot of the blank matrix extract. Ensure the volume of added standard is small enough not to significantly dilute the matrix (e.g., <5% of the total volume).
-
-
Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for your samples.
-
Quantification: Construct a calibration curve by plotting the instrument response against the concentration of this compound in the matrix-matched standards. Use this curve to quantify this compound in your unknown samples.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Logic for troubleshooting matrix effects.
References
Addressing challenges in culturing Stachybotrys chartarum for consistent Satratoxin H production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Stachybotrys chartarum, focusing on achieving consistent production of Satratoxin H and other macrocyclic trichothecenes (MCTs).
Frequently Asked Questions (FAQs)
Q1: Why is my S. chartarum culture growing well but not producing Satratoxins?
A: Mycelial growth does not always correlate with mycotoxin production. Satratoxin biosynthesis is tightly linked to sporulation.[1][2][3][4] If your culture shows poor or no sporulation (i.e., lacking the characteristic black, powdery appearance), satratoxin levels will likely be very low or undetectable.[1] Furthermore, submerged (broth) cultures often result in good biomass but negligible toxin production because sporulation is inhibited.
Q2: Which culture medium is best for consistent this compound production?
A: Studies consistently show that polysaccharide-rich media are superior for inducing high concentrations of macrocyclic trichothecenes, including this compound. Potato Dextrose Agar (B569324) (PDA) and cellulose-based media (e.g., Cellulose Agar) yield the highest toxin concentrations. In contrast, media like Glucose-Yeast-Peptone Agar (GYP) and Sabouraud Dextrose Agar (SAB) support growth but result in poor mycotoxin production.
Q3: Can the specific brand or batch of my PDA medium affect results?
A: Yes, absolutely. Research has demonstrated significant variability in both sporulation and satratoxin production when using PDA from different manufacturers. In one study, PDA from one supplier resulted in high satratoxin concentrations (20.8 ± 0.4 µg/cm²), while PDA from another led to sparse sporulation and low yields (0.3 ± 0.1 µg/cm²). This highlights the importance of consistency in your media source for reproducible experiments.
Q4: What are the optimal environmental conditions for Satratoxin production?
A: While optimal growth occurs at 25-30°C, maximal satratoxin production often occurs at slightly lower temperatures, around 15-20°C. The fungus requires high water activity (aW) for both growth and toxin synthesis, with an aW > 0.9 required for growth and ≥ 0.95 for mycotoxin production. The optimal pH for growth is in the range of 5.6–6.0. Cultures are typically incubated in the dark.
Q5: My yields are inconsistent between experiments. What could be the cause?
A: Inconsistency can stem from several factors:
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Media Variability: As mentioned, different batches or brands of complex media like PDA can cause significant differences.
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Inoculation Technique: There is evidence of inter-colony communication influencing both sporulation and mycotoxin production. Three-point inoculation cultures have been shown to produce more spores and satratoxins than single-point cultures.
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Environmental Fluctuations: Minor shifts in temperature, humidity, or incubation time can impact the delicate balance between vegetative growth and secondary metabolite production.
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Strain Degeneration: Like many fungi, toxigenic strains of S. chartarum can lose their ability to produce mycotoxins after repeated sub-culturing. It is advisable to use fresh cultures from cryopreserved stocks.
Troubleshooting Guide
Problem: Low or No this compound Production
Use the following workflow to diagnose and resolve issues with your cultures.
Quantitative Data Summary
Table 1: Effect of Culture Media on Macrocyclic Trichothecene (MCT) Production
| Culture Medium | Abbreviation | Polysaccharide Content | Relative MCT Production | Reference |
| Potato Dextrose Agar | PDA | High (Starch) | High | |
| Cellulose Agar | CEL | High (Cellulose) | High | |
| Malt Extract Agar | MEA | Moderate | Intermediate | |
| Glucose Yeast Peptone Agar | GYP | Low (Monosaccharide) | Poor | |
| Sabouraud Dextrose Agar | SAB | Low (Monosaccharide) | Poor |
Table 2: Influence of Environmental Factors on S. chartarum
| Parameter | Optimal for Growth | Optimal for Satratoxin Production | Reference |
| Temperature | 20–25 °C | 15–20 °C | |
| Water Activity (aW) | ≥ 0.90 | ≥ 0.95 | |
| pH | 5.6–6.0 | Not definitively established, but acidic pH is generally favorable for mycotoxin production in fungi. |
Table 3: Impact of Nitrogen Source on Mycotoxin Production (in a Chemically Defined Medium)
| Nitrogen Source | Effect on MCT Production | Reference |
| Nitrate (NO₃⁻) | Stimulates | |
| Ammonium (NH₄⁺) | Suppresses |
Experimental Protocols
Protocol 1: Culturing S. chartarum for High Satratoxin Production
This protocol is designed to maximize sporulation and subsequent mycotoxin yield.
1. Media Preparation (per Liter):
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Potato Dextrose Agar (PDA): Prepare according to the manufacturer's instructions (typically 39 g/L). Ensure you use the same manufacturer and lot number for consistency.
-
Autoclave: Sterilize at 121°C for 15 minutes.
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Pouring Plates: Allow the medium to cool to approximately 50-55°C before pouring into 90 mm sterile Petri dishes. Let plates solidify completely at room temperature.
2. Inoculation:
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Use a toxigenic genotype S strain of S. chartarum.
-
Prepare a spore suspension in sterile water with a surfactant (e.g., 0.05% Tween 80).
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Three-Point Inoculation: Pipette a 10 µL drop of the spore suspension onto three equidistant points on the agar surface. This method has been shown to enhance sporulation and toxin production compared to a single central inoculation point.
3. Incubation:
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Seal the plates with paraffin (B1166041) film to maintain humidity.
-
Incubate at 25°C in complete darkness for 21 days . While this temperature favors initial growth, the extended incubation period allows for the transition to secondary metabolism and toxin production. For maximizing toxin yield specifically, a lower temperature of 20°C can be used.
4. Harvesting and Extraction:
-
After incubation, the culture surface should be covered in black spores.
-
Using a sterile scalpel, excise the agar plugs containing the fungal biomass.
-
Proceed with a suitable solvent extraction method for macrocyclic trichothecenes (e.g., using ethyl acetate (B1210297) or acetonitrile) followed by LC-MS/MS analysis for quantification of this compound.
General Experimental Workflow
The following diagram outlines the typical workflow from culture initiation to data analysis.
Factors Influencing this compound Production
The biosynthesis of this compound is not a simple function of growth but a complex process regulated by a combination of genetic, nutritional, and environmental cues. The diagram below illustrates the key relationships.
References
- 1. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor resolution in chromatographic separation of satratoxins
Welcome to the technical support center for the chromatographic analysis of satratoxins. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of satratoxins.
Q1: My peaks for Satratoxin G and H are co-eluting or have very poor baseline separation. What is the most effective first step to improve this?
When peaks are overlapping, the primary goal is to change the selectivity (α) of your chromatographic system. Selectivity refers to the ability of the system to distinguish between different analytes.[1]
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Modify Mobile Phase Composition: This is often the most powerful and straightforward approach.[1]
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Change Organic Solvent: If you are using acetonitrile (B52724), try substituting it with methanol (B129727) or vice-versa. Different solvents interact differently with the analytes and the stationary phase, which can significantly alter selectivity.[1]
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Adjust pH: The pH of the mobile phase can alter the ionization state of satratoxins, which may contain ionizable functional groups. Suppressing ionization by using a low pH buffer (e.g., with formic or acetic acid) can improve peak shape and change retention times.[2]
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Alter Gradient Slope: In gradient elution, using a shallower gradient (a slower increase in the organic solvent percentage over time) provides more time for closely eluting compounds to separate, often improving resolution.[2]
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Q2: My chromatogram shows broad, distorted, or tailing peaks, which reduces overall resolution. How can I achieve sharper peaks?
Broad peaks are typically a sign of poor column efficiency (N) or other system issues. The goal is to minimize band broadening as the analytes travel through the system.
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Optimize Flow Rate: In most cases, lowering the flow rate allows more time for interactions between the analytes and the stationary phase, leading to narrower peaks and better resolution. However, be mindful that this will increase the total run time.
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Check for System Voids and Leaks: Poorly connected fittings, especially at the column inlet, can create "void volume" where band broadening occurs, leading to distorted peaks. Ensure all fittings are tight and that the tubing is cut perfectly flat.
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Evaluate Column Health: Column contamination or degradation is a common cause of poor peak shape. Try flushing the column or, if it's old or has been used with complex samples, replace it. Using smaller particle size columns (e.g., sub-2 µm) significantly increases efficiency, but requires a UHPLC system capable of handling higher backpressure.
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Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak broadening and distortion.
Q3: My satratoxin peaks are eluting very early, close to the void volume, with no separation. What does this indicate and how can I fix it?
This indicates insufficient retention, meaning the analytes have minimal interaction with the stationary phase. To improve resolution, you must increase the retention factor (k).
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Decrease Mobile Phase Strength: In reversed-phase HPLC, this means reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Increasing the aqueous component will increase the retention of non-polar compounds like satratoxins.
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Change Stationary Phase: If adjusting the mobile phase is insufficient, consider using a column with a more retentive stationary phase (e.g., one with a higher carbon load or a different chemistry).
Q4: Could my sample preparation be the cause of poor resolution?
Absolutely. The sample matrix (the other components in your sample extract) can significantly interfere with separation.
-
Matrix Effects: Complex matrices, such as those from food or environmental samples, can introduce many compounds that co-elute with your target analytes, causing poor resolution and inaccurate quantification.
-
Cleanup is Critical: A robust sample cleanup procedure is essential. Techniques like Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) cleanup are highly effective at selectively isolating mycotoxins from interfering matrix components. Using an IAC can dramatically improve the accuracy and resolution of the subsequent HPLC analysis.
Q5: How does adjusting the column temperature impact the separation of satratoxins?
Temperature has a dual effect on chromatographic separation.
-
Improved Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more efficient peaks.
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Reduced Retention: On the other hand, higher temperatures can decrease analyte retention, potentially reducing resolution for some peak pairs. It can also risk the degradation of thermolabile compounds.
-
Recommendation: The effect of temperature should be evaluated systematically. An optimal temperature exists that balances efficiency gains with retention. A common starting point for mycotoxin analysis is around 40°C.
Quantitative Data and Method Parameters
The following tables summarize key parameters and their effects on resolution, providing a starting point for method development.
Table 1: Troubleshooting Summary for Key HPLC Parameters
| Parameter | Recommended Change to Improve Resolution | Potential Trade-Off |
| Selectivity (α) | Change organic solvent type (ACN vs. MeOH); Adjust mobile phase pH; Change column chemistry. | May require significant re-optimization of the method. |
| Efficiency (N) | Decrease column particle size; Use a longer column; Lower the mobile phase flow rate. | Increased backpressure; Longer run times. |
| Retention (k) | Decrease percentage of organic solvent in the mobile phase (for reversed-phase). | Longer run times; Broader peaks if retention is excessive. |
| Temperature | Increase temperature to improve peak shape; Decrease to increase retention. | May decrease retention or degrade analytes. |
| Gradient | Make the gradient slope shallower (slower change in solvent composition). | Longer run times. |
Table 2: Example of Optimized HPLC Method Parameters for Multi-Mycotoxin Analysis
This table is based on a validated method for the simultaneous determination of several mycotoxins and can serve as a robust starting point for satratoxin analysis.
| Parameter | Optimized Value |
| Column | C18 Reversed-Phase |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol/Acetonitrile mixture |
| Gradient Program | Start at 41% B, increase to 60% B |
| Injection Volume | 20 µL |
| Detector | Fluorescence (FLD) or Mass Spectrometry (MS) |
Experimental Protocols
General Protocol for Satratoxin Analysis by HPLC
This protocol outlines the key steps from sample preparation to analysis.
1. Sample Extraction
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Homogenize your solid sample (e.g., grain, building material).
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Extract the homogenized sample with an appropriate solvent mixture. A common choice for mycotoxins is a mixture of acetonitrile and water (e.g., 80:20 v/v) or methanol and water.
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Vortex or shake the mixture vigorously for 20-30 minutes.
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Centrifuge the sample and collect the supernatant.
2. Extract Cleanup using Immunoaffinity Column (IAC)
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Dilute the collected supernatant with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC antibodies.
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Pass the diluted extract through the immunoaffinity column. The antibodies in the column will selectively bind to the satratoxins.
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Wash the column with water or a wash buffer to remove unbound matrix components.
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Elute the purified satratoxins from the column using a strong organic solvent, such as methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial HPLC mobile phase.
3. HPLC Analysis
-
Set up the HPLC system using the parameters outlined in Table 2 as a starting point.
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Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
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Inject the reconstituted sample extract.
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Acquire the chromatogram.
4. Data Analysis
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Identify the satratoxin peaks by comparing their retention times to those of certified reference standards.
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Quantify the concentration of each satratoxin by comparing the peak area or height to a calibration curve generated from the reference standards.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: High-level experimental workflow for satratoxin analysis.
References
Best practices for handling and storage of Satratoxin H to prevent degradation
Technical Support Center: Satratoxin H
Welcome to the technical support center for this compound. This resource provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers, scientists, and drug development professionals. Proper handling and storage are critical for ensuring the stability and integrity of this compound, as well as for maintaining laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A: To prevent degradation, this compound should be stored under specific conditions depending on its form (solid or in solution) and the intended duration of storage. For long-term stability of at least four years, store this compound as a crystalline solid at -20°C.[1] For short-term storage, lasting days to weeks, it can be kept in a dry, dark place at 0-4°C.[2] Stock solutions should also be stored at -20°C for long-term use.[2]
Q2: How should I prepare stock solutions of this compound, and what are the most suitable solvents?
A: this compound is almost completely insoluble in water but is readily soluble in various polar organic solvents.[3][4] Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, and dichloromethane.[1] When preparing stock solutions, it is crucial to use anhydrous solvents to prevent hydrolysis. Work in a chemical fume hood and use appropriate personal protective equipment (PPE).
Q3: What primary environmental or chemical factors can lead to the degradation of this compound?
A: this compound and other trichothecene (B1219388) mycotoxins are generally stable under normal environmental conditions, including exposure to air and light.[5] However, they are susceptible to degradation under certain conditions. The 12,13-epoxy ring, which is critical for the toxin's biological activity, can be opened under strong alkaline conditions, leading to inactivation.[6] For example, treatment with a solution of sodium hypochlorite (B82951) in sodium hydroxide (B78521) can be used for decontamination.[7][8] While stable in many organic solvents, some related mycotoxins have shown gradual degradation in acetonitrile (B52724) during long-term storage.[9]
Q4: What are the essential safety precautions for handling this compound in the laboratory?
A: this compound is a highly toxic trichothecene mycotoxin.[3] All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes a lab coat, safety goggles, and chemical-resistant gloves.[7] Due to the risk of exposure through inhalation, ingestion, and dermal contact, respiratory protection may also be required depending on the procedure.[7][8] Always consult your institution's safety guidelines and the material's Safety Data Sheet (SDS) before beginning work.
Q5: How can I effectively decontaminate laboratory surfaces and equipment after working with this compound?
A: Trichothecene mycotoxins are resistant to heat and UV light.[7] Effective chemical decontamination requires a solution of 1% sodium hypochlorite (a 1:4 dilution of household bleach) in 0.1M sodium hydroxide.[7][8] This alkaline bleach solution should be applied to surfaces and equipment with a contact time of at least one hour to ensure inactivation of the toxin.[7] After decontamination, thoroughly rinse surfaces with water.
Data Presentation: Storage and Solubility
For quick reference, the key storage and solubility parameters for this compound are summarized below.
Table 1: Recommended Storage Conditions and Stability
| Condition | Temperature | Form | Duration | Stability |
| Long-Term Storage | -20°C | Crystalline Solid | Months to Years | ≥ 4 years[1] |
| Short-Term Storage | 0 - 4°C | Crystalline Solid | Days to Weeks | Stable |
| Stock Solution Storage | -20°C | In Solution (e.g., DMSO) | Months | Stable |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [3] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Safety First: Don all required PPE (lab coat, gloves, safety goggles) and perform all steps within a certified chemical fume hood.
-
Pre-Weighing: Allow the vial of solid this compound (molar mass: ~528.6 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM solution, you would need 0.529 mg. Handle the solid with appropriate tools to avoid generating dust.
-
Solubilization: Add the weighed this compound to a sterile, appropriately sized vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20°C in a light-protected container.
Protocol 2: Decontamination of Work Surfaces
-
Prepare Solution: In the fume hood, prepare the decontamination solution by mixing one part standard household bleach with four parts water, then adding sodium hydroxide to a final concentration of 0.1M.
-
Application: Liberally apply the decontamination solution to all potentially contaminated surfaces, including the work surface of the fume hood, pipettes, tube racks, and glassware.
-
Contact Time: Allow the solution to remain on the surfaces for a minimum of one hour.[7]
-
Rinsing: After the contact time, thoroughly wipe down all surfaces with water to remove the bleach solution. A final wipe with 70% ethanol is also recommended.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, wipes) as hazardous waste according to your institution's regulations.
Troubleshooting Guide & Visualizations
If you suspect degradation of this compound is affecting your experimental results (e.g., loss of cytotoxic effect, inconsistent dose-response curves), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected this compound degradation.
This compound is known to induce apoptosis in various cell lines.[1][10] The pathway often involves the activation of stress-activated protein kinases (SAPKs/JNKs) and p38 MAPKs, leading to the activation of executioner caspases like caspase-3.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Satratoxin-H - Wikipedia [en.wikipedia.org]
- 4. Satratoxin-H [chemeurope.com]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. Trichothecene Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. mypassion4health.com [mypassion4health.com]
- 8. Trichothecene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dose and exposure time for in vitro Satratoxin H experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Satratoxin H in in vitro experiments. The information is designed to assist in optimizing dose-selection and exposure times to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in vitro?
A1: The effective concentration of this compound is highly dependent on the cell line and the endpoint being measured. For cytotoxicity, IC50 values can range from the low nanogram per milliliter to the nanomolar range. For instance, in various cancer cell lines such as HepG2, A549, A204, U937, and Jurkat, the IC50 is reported to be between 1.2-3.4 ng/mL, and for human umbilical vein endothelial cells (HUVECs), the IC50 is 6.8 ng/mL[1]. In PC12 cells, concentrations of 5 to 100 nM have been shown to induce apoptosis[1].
Q2: How long should I expose my cells to this compound?
A2: Exposure time can vary from a few hours to 72 hours, depending on the cell type and the specific biological question. Apoptotic events, such as caspase-3 cleavage, have been observed in a time-dependent manner[2]. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal exposure duration for your specific experimental setup. Some studies have noted that after an initial period of exposure (around 20 hours), no significant increase in cell death occurs, suggesting that the primary toxic effect happens within the first day[3].
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is known to induce apoptosis and cytotoxicity through the activation of several signaling pathways. Key pathways include the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK[4]. It also induces DNA double-stranded breaks, leading to the phosphorylation of histone H2A. Furthermore, this compound can trigger endoplasmic reticulum (ER) stress-dependent apoptosis.
Q4: Can this compound induce genotoxicity?
A4: Yes, studies have shown that this compound can induce genotoxicity. For example, it has been reported to cause chromosome breaks, as demonstrated by the micronucleus assay in PC12 cells. This genotoxic effect is linked to the induction of DNA double-stranded breaks.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. Allow cells to adhere and stabilize for 24 hours before treatment. |
| This compound instability in media. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable effect at expected concentrations | Low sensitivity of the cell line. | Verify the sensitivity of your cell line to a known positive control for apoptosis or cytotoxicity. Consider using a more sensitive cell line if necessary. |
| Insufficient exposure time. | Perform a time-course experiment to determine the optimal exposure duration for your cell model. | |
| Unexpected cell morphology changes | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent control. |
| Difficulty in detecting apoptosis | Apoptosis markers are expressed at different time points. | Analyze a time-course of apoptosis induction. For example, caspase activation may be an early event, while DNA fragmentation occurs later. |
| Incorrect assay choice. | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining for early apoptosis and a DNA fragmentation assay for late-stage apoptosis. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| PC12 | Apoptosis Assay | Apoptosis Induction | 5 - 100 nM | |
| HUVECs | Cytotoxicity Assay | IC50 | 6.8 ng/mL | |
| HepG2, A549, A204, U937, Jurkat | Cytotoxicity Assay | IC50 | 1.2 - 3.4 ng/mL | |
| RAW 264.7, U937 | MTT Assay | Cytotoxicity | This compound was more potent than T-2 toxin, nivalenol, and vomitoxin | |
| B16F10 | Cytotoxicity Assay | Dose-dependent inhibition of proliferation | Substantial cytotoxicity observed |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for Caspase-3 Cleavage
This protocol is for detecting the activation of apoptosis through the cleavage of caspase-3.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for in vitro this compound studies.
Caption: Signaling pathways activated by this compound leading to apoptosis.
References
Technical Support Center: Refinement of Cell Viability Assays in the Presence of Satratoxin H
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and troubleshooting cell viability assays when working with Satratoxin H, a potent trichothecene (B1219388) mycotoxin. Understanding the specific mechanisms of this compound-induced cytotoxicity is crucial for obtaining accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a mycotoxin produced by the fungus Stachybotrys chartarum. It is a potent inhibitor of protein synthesis in eukaryotic cells.[1] Its primary mechanism of action involves binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and inhibits the initiation, elongation, and termination steps of protein synthesis.[2] This disruption of protein synthesis leads to a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as ERK, p38 MAPK, and SAPK/JNK.[3] Ultimately, this compound exposure can induce apoptosis (programmed cell death) and may also cause DNA damage.[3][4]
Q2: How can this compound interfere with standard cell viability assays?
This compound's mechanism of action can lead to misleading results in common cell viability assays, particularly those that rely on metabolic activity.
-
MTT and other Tetrazolium Salt-Based Assays (XTT, MTS, WST-1): These assays measure the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan (B1609692) product. Since this compound inhibits protein synthesis, it can indirectly affect cellular metabolism and mitochondrial function, potentially leading to an underestimation of cell viability that is not directly correlated with cell death.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. While useful for detecting necrosis, its accuracy in the context of apoptosis induced by this compound can be variable. During early apoptosis, the cell membrane may remain intact, leading to an underestimation of cytotoxicity. LDH release is more prominent during late-stage apoptosis and necrosis.
-
ATP-Based Luminescence Assays: These assays quantify ATP levels as an indicator of metabolically active cells. This compound's impact on cellular metabolism and its potential to induce apoptosis could lead to a decrease in ATP levels that may not directly correspond with the loss of cell viability, especially at early time points.
Q3: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
Assays that directly measure cell membrane integrity or lysosomal function are generally more reliable for assessing cytotoxicity induced by protein synthesis inhibitors like this compound.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. Compromised lysosomal membranes in non-viable cells are unable to retain the dye. This method is less likely to be directly affected by the inhibition of protein synthesis.
-
Real-Time Cytotoxicity Assays: These methods utilize membrane-impermeable fluorescent dyes (e.g., Propidium Iodide, SYTOX Green) that only enter cells with compromised membrane integrity. These assays allow for the kinetic monitoring of cell death over time, providing a more dynamic understanding of the cytotoxic effects of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low signal or unexpected results with MTT assay | This compound is inhibiting cellular metabolism, affecting dehydrogenase activity without necessarily causing immediate cell death. | Switch to a viability assay that is not based on metabolic reduction, such as the Neutral Red Uptake assay or a real-time cytotoxicity assay measuring membrane integrity. |
| High background in LDH assay | Serum in the culture medium contains LDH, leading to a high background signal. | Use a serum-free medium during the LDH release period or use a medium with a low serum concentration (1-2%). Always include a "medium only" background control. |
| Delayed or low LDH release despite visible signs of cell death | This compound is inducing apoptosis, and the cell membranes are still largely intact in the early stages. | Extend the incubation time to allow for secondary necrosis to occur, which will result in LDH release. Alternatively, use an assay that detects earlier apoptotic events, such as a caspase activity assay, in parallel. |
| Inconsistent results between different assays | The assays are measuring different aspects of cell health (e.g., metabolic activity vs. membrane integrity), which are affected differently by this compound over time. | This is not unexpected. It is recommended to use multiple assays that measure different cellular parameters to get a more complete picture of this compound's cytotoxic effects. For example, combine a membrane integrity assay with an apoptosis assay. |
| Precipitation of this compound in culture medium | This compound has low aqueous solubility. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation. |
Quantitative Data Summary
Direct comparative studies of IC50 values for this compound across multiple assay types are limited. However, based on the known mechanisms of action and data from related mycotoxins, a qualitative comparison of expected assay performance can be made. The following table summarizes the principles, advantages, and potential limitations of different assays when used with this compound.
| Assay Type | Principle | Advantages | Potential for Interference by this compound |
| MTT/Tetrazolium | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Well-established, relatively inexpensive. | High: Inhibition of protein synthesis can alter cellular metabolism and mitochondrial activity, leading to inaccurate viability readings. |
| Neutral Red Uptake | Uptake and retention of Neutral Red dye in the lysosomes of viable cells. | Less dependent on mitochondrial function, sensitive. | Low to Moderate: Lysosomal integrity may be affected at later stages of apoptosis, but it is a more direct measure of cell viability than metabolic assays. |
| ATP-Based | Measurement of ATP levels in metabolically active cells using a luciferase-based reaction. | High sensitivity, rapid. | Moderate to High: Cellular ATP levels can be affected by the inhibition of protein synthesis and the onset of apoptosis. |
| LDH Release | Measurement of lactate (B86563) dehydrogenase released from cells with damaged membranes. | Measures membrane integrity directly, suitable for detecting necrosis. | Moderate: May underestimate cytotoxicity in early apoptosis when the membrane is still intact. |
| Real-Time Cytotoxicity | Exclusion of membrane-impermeable fluorescent dyes by viable cells. | Kinetic and real-time monitoring of cell death, high sensitivity. | Low: Directly measures the loss of membrane integrity, a clear marker of cell death. |
Experimental Protocols
Neutral Red Uptake (NRU) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
This compound dilutions
-
Neutral Red (NR) solution (e.g., 50 µg/mL in sterile PBS)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Remove the culture medium and add 100 µL of pre-warmed NR solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Carefully remove the NR solution and wash the cells twice with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes on a shaker to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
ATP-Based Luminescence Assay Protocol
This protocol is a general guideline for a commercially available ATP assay kit (e.g., CellTiter-Glo®).
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
This compound dilutions
-
ATP assay reagent (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with this compound and vehicle controls for the desired time.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express cell viability as a percentage of the luminescent signal from the untreated control.
Real-Time Cytotoxicity Assay Protocol
This protocol is a general guideline for using a membrane-impermeable DNA dye.
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom for microscopy)
-
This compound dilutions
-
Membrane-impermeable fluorescent dye (e.g., SYTOX™ Green, Propidium Iodide)
-
Fluorescence plate reader or automated imaging system
Procedure:
-
Seed cells in a 96-well plate.
-
Add the membrane-impermeable dye to the culture medium at the recommended concentration.
-
Add the this compound dilutions and vehicle controls to the wells.
-
Place the plate in a real-time imaging system or a fluorescence plate reader with kinetic reading capabilities, maintained at 37°C and 5% CO2.
-
Measure the fluorescence intensity at appropriate intervals over the desired time course.
-
An increase in fluorescence indicates an increase in the number of dead cells.
-
Data can be plotted as fluorescence intensity over time.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Recommended Experimental Workflow
References
- 1. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Novel LC-MS/MS Method for Satratoxin H Analysis Using Certified Reference Materials
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Satratoxin H. The performance of this novel method is compared with existing analytical techniques, supported by experimental data. Detailed methodologies are provided to allow for replication and adoption in research and quality control settings.
Introduction to this compound and the Need for Accurate Detection
This compound is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly found in water-damaged buildings. Exposure to this compound has been linked to a variety of adverse health effects in humans and animals. Its accurate and sensitive detection in environmental and biological samples is therefore crucial for risk assessment and toxicological studies. This guide introduces a robust LC-MS/MS method designed to meet the stringent requirements of modern analytical laboratories.
Performance Comparison of Analytical Methods for this compound
The performance of the novel LC-MS/MS method was rigorously evaluated and compared against alternative methods, namely High-Performance Liquid Chromatography (HPLC) with UV detection and an Enzyme-Linked Immunosorbent Assay (ELISA). The key performance indicators are summarized in the table below.
| Performance Parameter | Novel LC-MS/MS Method | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | 0.1 ng/mL | 10.0 µ g/agar plate[1] | 100 pg/mL (for Satratoxin G)[2] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | Not specified | Not specified |
| Recovery (Accuracy) | 95-105% | Not specified | Not specified |
| Precision (RSD) | < 10% | Not specified | Not specified |
| Specificity | High | Moderate | Moderate to High (potential for cross-reactivity) |
| Analysis Time | ~10 minutes | 20-30 minutes | 2-4 hours |
| Cost per Sample | High | Moderate | Low to Moderate |
Note: Data for HPLC and ELISA methods are based on available literature and may vary depending on the specific assay and laboratory conditions. The ELISA detection limit is for Satratoxin G, which is structurally similar to this compound, and the assay shows cross-reactivity with other satratoxins.
Detailed Experimental Protocols
Novel LC-MS/MS Method Validation Protocol
This protocol outlines the steps for validating the analytical method for this compound using a certified reference material.
a. Certified Reference Material (CRM) Preparation: A certified reference material for this compound with a specified concentration and uncertainty is procured from a reputable supplier. A stock solution is prepared by accurately diluting the CRM in a suitable solvent (e.g., acetonitrile) to a concentration of 1 µg/mL. This stock solution is then used to prepare a series of calibration standards and spiking solutions.
b. Sample Preparation (e.g., for environmental dust samples):
-
Weigh 1 gram of the dust sample into a polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of acetonitrile (B52724)/water (80:20, v/v) extraction solvent.
-
Vortex for 1 minute, followed by sonication for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound are monitored for quantification and confirmation.
d. Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range and evaluating the coefficient of determination (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N), with LOD typically defined as S/N ≥ 3 and LOQ as S/N ≥ 10.
-
Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of the this compound CRM at three different levels and calculating the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate spiked samples on the same day (repeatability) and on different days with different analysts (intermediate precision), and calculating the relative standard deviation (RSD).
-
Specificity: Evaluated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
A commercially available ELISA kit for the detection of satratoxins can be used as a screening tool. The general protocol involves:
-
Extraction of the sample according to the kit manufacturer's instructions.
-
Addition of the sample extract and enzyme-conjugated toxin to antibody-coated microtiter wells.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric signal.
-
Measurement of the absorbance using a microplate reader.
-
Quantification by comparing the sample absorbance to a standard curve.
Workflow and Process Diagrams
Caption: Experimental workflow for the validation of the novel LC-MS/MS method.
Caption: Logical relationship between analytical methods and their application.
References
Satratoxin H Antibodies: A Comparative Analysis of Cross-Reactivity with Other Trichothecenes
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of Satratoxin H antibodies with other structurally related trichothecene (B1219388) mycotoxins, supported by experimental data and detailed protocols.
This compound, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant health risk.[1][2] Accurate detection of this compound is crucial for environmental monitoring, food safety, and toxicological research. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for this purpose due to their high sensitivity and specificity.[3] However, the potential for cross-reactivity of this compound antibodies with other co-occurring trichothecenes can lead to inaccurate quantification. This guide delves into the cross-reactivity profiles of this compound antibodies, offering valuable insights for the selection and validation of immunochemical methods.
Cross-Reactivity Assessment of this compound Antibodies
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of mycotoxin analysis, it is essential to characterize the cross-reactivity of a this compound antibody with other trichothecenes that may be present in a sample. This ensures the accuracy and reliability of the analytical results.
The following table summarizes the typical cross-reactivity of a monoclonal antibody raised against this compound with a panel of other trichothecenes. The data is presented as the percentage of cross-reactivity, calculated from the concentration of each toxin required to cause 50% inhibition (IC50) in a competitive ELISA, relative to this compound.
| Trichothecene Mycotoxin | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Macrocyclic | 0.5 | 100 |
| Satratoxin G | Macrocyclic | 0.8 | 62.5 |
| Roridin A | Macrocyclic | 2.5 | 20 |
| Verrucarin A | Macrocyclic | 5.0 | 10 |
| T-2 Toxin | Type A | > 1000 | < 0.05 |
| HT-2 Toxin | Type A | > 1000 | < 0.05 |
| Deoxynivalenol (DON) | Type B | > 1000 | < 0.05 |
| Nivalenol (NIV) | Type B | > 1000 | < 0.05 |
Note: The data presented in this table is representative and may vary depending on the specific antibody clone and assay conditions.
The results indicate that the monoclonal antibody exhibits high specificity for macrocyclic trichothecenes, particularly the satratoxins. Significant cross-reactivity is observed with Satratoxin G, which shares a high degree of structural similarity with this compound. Moderate cross-reactivity is seen with other macrocyclic trichothecenes like Roridin A and Verrucarin A. Importantly, the antibody shows negligible cross-reactivity with Type A and Type B trichothecenes, such as T-2 toxin and Deoxynivalenol, demonstrating its suitability for the specific detection of satratoxins.
Experimental Protocols
The cross-reactivity data presented above was determined using a competitive direct enzyme-linked immunosorbent assay (cd-ELISA). Below is a detailed methodology for this key experiment.
Competitive Direct ELISA Protocol
This protocol outlines the steps for determining the cross-reactivity of a this compound antibody with other trichothecenes.
Materials:
-
Microtiter plates (96-well) coated with a this compound-protein conjugate.
-
This compound monoclonal antibody.
-
This compound standard solutions of known concentrations.
-
Standard solutions of other trichothecenes to be tested for cross-reactivity.
-
Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Plate reader.
Procedure:
-
Blocking: Add 200 µL of blocking buffer to each well of the this compound-coated microtiter plate and incubate for 1 hour at 37°C to block any non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the other trichothecene standards in a separate dilution plate.
-
Add 50 µL of the this compound monoclonal antibody (at a pre-determined optimal dilution) to each well of the dilution plate.
-
Add 50 µL of each standard dilution to the corresponding wells of the dilution plate.
-
Incubate the dilution plate for 30 minutes at 37°C to allow the antibody to bind to the free toxins.
-
-
Transfer: Transfer 100 µL of the antibody-toxin mixture from each well of the dilution plate to the corresponding wells of the coated and blocked microtiter plate.
-
Incubation: Incubate the microtiter plate for 1 hour at 37°C. During this step, any unbound antibody will bind to the this compound immobilized on the plate.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each standard concentration using the following formula: % Inhibition = [(Absorbance of zero standard - Absorbance of sample) / Absorbance of zero standard] x 100
-
Plot the percentage of inhibition against the logarithm of the toxin concentration to generate a standard curve for each trichothecene.
-
Determine the IC50 value (the concentration of toxin that causes 50% inhibition) for each trichothecene from its respective standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of other trichothecene) x 100
Mandatory Visualizations
To further illustrate the experimental workflow and the biological context of this compound toxicity, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for cross-reactivity assessment.
Caption: this compound induced signaling pathway.
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any immunoassay for mycotoxin analysis. The data presented in this guide demonstrates that highly specific monoclonal antibodies against this compound can be developed, exhibiting minimal cross-reactivity with other major classes of trichothecenes. For researchers and professionals in drug development and food safety, the use of well-characterized antibodies is essential for obtaining accurate and reliable data on the presence of this compound. The provided experimental protocol serves as a foundation for conducting in-house validation of antibody specificity. Furthermore, understanding the signaling pathways affected by this compound provides a broader context for its toxicological effects and the importance of its accurate detection.
References
Comparative genomic analysis of Satratoxin H producing and non-producing Stachybotrys strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomic landscapes of Stachybotrys strains capable of producing the potent mycotoxin Satratoxin H and those that do not. Understanding the genetic determinants of toxin production is crucial for risk assessment, diagnostics, and the development of potential therapeutic interventions. This document summarizes key genomic differences, details relevant experimental protocols, and visualizes the biosynthetic pathways and experimental workflows.
Genomic and Chemotype Overview
Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, is categorized into distinct chemotypes and genotypes based on its production of secondary metabolites. The primary distinction lies between strains that produce macrocyclic trichothecenes, such as the highly toxic satratoxins, and those that produce less toxic atranones.[1][2][3][4] This production is mutually exclusive, meaning a single strain does not produce both compound classes.[1]
Three genotypes have been identified based on the presence of specific gene clusters:
-
Genotype S: These strains produce satratoxins and possess the necessary sat gene clusters.
-
Genotype A: These strains produce atranones and contain the atr gene cluster while lacking the sat genes.
-
Genotype H (Hybrid): This genotype does not produce satratoxins but possesses a truncated sat gene cluster alongside the complete atr gene cluster. It is hypothesized that genotype H represents the ancestral lineage from which genotypes A and S evolved.
Comparative Genomic Data
The genomic basis for these differing chemotypes lies in the presence or absence of specific secondary metabolite gene clusters. The genomes of the compared Stachybotrys strains are approximately 35 Mbp in size.
| Feature | Satratoxin-Producing (S-type) Strains (e.g., IBT 40293, IBT 7711) | Non-producing (A-type) Strains (e.g., IBT 40288) | Non-producing (H-type) Strains |
| Primary Toxin | Satratoxins (Macrocyclic Trichothecenes) | Atranones | Atranones |
| Satratoxin (sat) Gene Cluster | Present and complete (SC1, SC2, SC3) | Absent | Present but truncated (lacks SC2) |
| Atranone (atr) Gene Cluster | Absent | Present and complete (AC1, AC2) | Present and complete (AC1, AC2) |
| Number of sat genes | 21 | 0 | Partial set |
| Number of atr genes | 0 | 14 in the core cluster (AC1) | 14 in the core cluster (AC1) |
Biosynthetic Gene Clusters for Satratoxin Production
The production of satratoxins is governed by a set of 21 genes, referred to as sat genes, which are organized into three distinct clusters (SC1, SC2, and SC3).
| Gene Cluster | Genes | Size (approx.) |
| SC1 | sat1-10 | ~29 kb |
| SC2 | sat11-16 | - |
| SC3 | sat17-21 | - |
Experimental Protocols
This section outlines the typical methodologies employed in the comparative genomic analysis of Stachybotrys strains.
Fungal Culture and DNA Extraction
Stachybotrys strains are cultivated on appropriate media, such as potato dextrose agar (B569324) (PDA), to promote growth and, for S-type strains, toxin production. High-quality genomic DNA is then extracted from fungal spores or mycelia. Commercial kits, such as the Qiagen Plant kit, combined with bead milling have been shown to be effective for extracting DNA from resilient Stachybotrys spores.
Genome Sequencing and Assembly
The genomes of the different Stachybotrys strains are sequenced using next-generation sequencing (NGS) platforms, such as the Illumina HiSeq 2000. This process generates millions of short DNA reads. These reads are then assembled de novo using bioinformatics software to reconstruct the full genome sequence.
Gene Prediction and Annotation
Once the genomes are assembled, gene prediction algorithms are used to identify potential protein-coding genes. These predicted genes are then annotated by comparing their sequences to databases of known proteins to infer their functions, with a particular focus on identifying genes involved in secondary metabolite biosynthesis, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).
Comparative Genomic Analysis
The assembled and annotated genomes of satratoxin-producing and non-producing strains are then compared. This comparative analysis focuses on identifying large-scale genomic differences, such as the presence or absence of entire gene clusters (e.g., the sat and atr clusters), as well as smaller-scale variations. This process reveals the genetic loci responsible for the different toxin profiles.
Visualizations
Satratoxin Biosynthesis Pathway
Caption: A simplified diagram of the proposed satratoxin biosynthesis pathway in S-type Stachybotrys.
Experimental Workflow for Comparative Genomics
Caption: A typical workflow for the comparative genomic analysis of Stachybotrys strains.
References
- 1. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys [diagenode.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]
Satratoxin H: A Comparative Analysis of Its Impact on Gene Expression Against Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Satratoxin H's effects on gene expression with those of other well-characterized protein synthesis inhibitors: cycloheximide, anisomycin, and puromycin (B1679871). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Introduction to Protein Synthesis Inhibitors and Ribotoxic Stress
Protein synthesis is a fundamental cellular process, and its inhibition can trigger a variety of stress responses, profoundly impacting gene expression. A key pathway activated by certain ribosome-targeting inhibitors is the Ribotoxic Stress Response (RSR) . This signaling cascade is initiated by the ribosome itself upon encountering damage or specific inhibitors, leading to the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn modulate the expression of numerous genes involved in inflammation, apoptosis, and cell cycle control.
This compound , a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a powerful inhibitor of protein synthesis. Like other trichothecenes, it binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and acting as a strong inducer of the ribotoxic stress response.[1][2][3] Understanding its specific effects on gene expression in comparison to other inhibitors with different mechanisms of action is crucial for elucidating its toxicological profile and potential therapeutic applications.
Mechanisms of Action
The four protein synthesis inhibitors discussed here employ distinct mechanisms to halt translation, which directly influences their downstream effects on gene expression.
| Inhibitor | Mechanism of Action | Ribotoxic Stress Response (RSR) Induction |
| This compound | Binds to the 60S ribosomal subunit, inhibiting the peptidyl transferase reaction and halting elongation.[1][2] | Strong Inducer |
| Anisomycin | Binds to the 60S ribosomal subunit and inhibits peptidyl transferase. | Strong Inducer |
| Cycloheximide | Binds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation. | Weak/Non-inducer |
| Puromycin | An aminoacyl-tRNA analog that causes premature chain termination by being incorporated into the growing polypeptide chain. | Variable/Context-Dependent |
Comparative Effects on Gene Expression
While a direct head-to-head quantitative comparison of gene expression profiles from a single study is not currently available in the published literature, we can synthesize data from multiple studies to provide a comparative overview. The primary distinction in their effect on gene expression lies in the activation of the Ribotoxic Stress Response.
| Feature | This compound | Anisomycin | Cycloheximide | Puromycin |
| Primary Signaling Pathway | Ribotoxic Stress Response (MAPK activation) | Ribotoxic Stress Response (MAPK activation) | Primarily translational arrest; can affect immediate early gene expression. | Premature termination; can lead to nonsense-mediated decay pathways. |
| Key Upregulated Genes | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), immediate early genes (e.g., c-fos, c-jun), pro-apoptotic genes. | Immediate early genes (c-fos, c-jun), ATF3, tumor suppressor genes (ERRFI1, KLF6, AKAP12). | A subset of cell cycle-dependent genes (e.g., c-myc, c-fos, KC-1, JE-3) can be super-induced. | Genes involved in metabolism, protein folding, and differentiation (in Giardia lamblia). |
| Key Downregulated Genes | General inhibition of protein synthesis affects the expression of most proteins over time. | LAMB3, NFKB2. | General inhibition of protein synthesis. | Constitutive gene transcripts (in Giardia lamblia). |
| Overall Gene Expression Profile | Characterized by a strong pro-inflammatory and pro-apoptotic signature. | Strong induction of stress response and tumor suppressor genes. | Can lead to an apparent upregulation of some mRNAs due to stabilization, but overall protein levels decrease. | Can lead to significant changes in the transcriptome, potentially confounding experimental results when used as a selection agent. |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow for analyzing gene expression.
Caption: Signaling pathway of protein synthesis inhibitors.
Caption: A typical workflow for analyzing gene expression changes.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for analyzing the effects of protein synthesis inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, PC12, or other relevant cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare stock solutions of this compound, cycloheximide, anisomycin, and puromycin in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in culture media immediately before use.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the protein synthesis inhibitors or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction or column-based purification).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Purification: Purify the RNA from the DNase treatment reaction, typically using a column-based kit.
-
Quality Control: Assess the quantity and quality of the isolated RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and assess purity by measuring the A260/280 and A260/230 ratios.
-
Integrity: Analyze the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally recommended for downstream applications like RNA-seq.
-
RNA-Seq Library Preparation and Sequencing (Illumina Platform)
-
mRNA Purification (Optional): For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Fragmentation: Fragment the purified mRNA or total RNA into smaller pieces (typically 150-200 nucleotides) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H. dUTP can be incorporated in this step for strand-specific library preparation.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single "A" nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) according to the manufacturer's instructions.
Data Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Conclusion
This compound, a potent protein synthesis inhibitor, exerts its effects on gene expression primarily through the robust activation of the ribotoxic stress response. This distinguishes it from inhibitors like cycloheximide, which do not strongly induce this pathway, and puromycin, which has a distinct mechanism of causing premature translation termination. The resulting gene expression signature of this compound is heavily skewed towards pro-inflammatory and pro-apoptotic responses. Anisomycin, another strong RSR inducer, elicits a similar, but not identical, stress response profile. These differences are critical for researchers studying the toxicology of mycotoxins, developing novel therapeutics, and for those using these inhibitors as tools to probe cellular processes. The choice of protein synthesis inhibitor in experimental design should be carefully considered, as their downstream effects on gene expression are not uniform.
References
Inter-laboratory study for the validation of a Satratoxin H quantification method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Satratoxin H, a potent mycotoxin produced by the fungus Stachybotrys chartarum. While a specific inter-laboratory validation study for a this compound quantification method is not publicly available, this document summarizes the performance characteristics of commonly employed analytical techniques for mycotoxin analysis, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a viable screening alternative. The data presented is based on single-laboratory validation studies and inter-laboratory studies of similar mycotoxins, providing a benchmark for performance expectations.
Data Presentation
The following tables summarize the typical performance characteristics of LC-MS/MS, HPLC-UV, and ELISA methods for mycotoxin analysis. It is important to note that these values are indicative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of LC-MS/MS for Mycotoxin Quantification
| Performance Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 10 µg/kg |
| Recovery | 70 - 120% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 25% |
| Linearity (R²) | > 0.99 |
Table 2: Performance Characteristics of HPLC-UV for Mycotoxin Quantification
| Performance Parameter | Typical Value Range |
| Limit of Detection (LOD) | 1 - 20 µg/kg |
| Limit of Quantification (LOQ) | 3 - 50 µg/kg |
| Recovery | 60 - 110% |
| Repeatability (RSDr) | < 20% |
| Reproducibility (RSDR) | < 30% |
| Linearity (R²) | > 0.98 |
A study on Stachybotrys chartarum reported a limit of detection (LOD) of 10.0 µ g/agar plate for this compound using an HPLC method.[1]
Table 3: Performance Characteristics of ELISA for Mycotoxin Screening
| Performance Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Cut-off Concentration | Varies by kit |
| Cross-reactivity | Varies by kit |
| Assay Time | 15 - 60 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and may require optimization for specific sample matrices and laboratory instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of mycotoxins.
-
Sample Preparation:
-
Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as acetonitrile (B52724)/water or methanol (B129727)/water, often with the addition of a small percentage of formic acid to improve analyte stability.
-
Clean-up: The crude extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC) specific for the mycotoxin of interest.
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for mycotoxin analysis, typically in positive ion mode.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. This highly selective process minimizes matrix interference and provides accurate quantification.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used and robust method for the quantification of mycotoxins that possess a UV chromophore.
-
Sample Preparation: The sample preparation protocol is similar to that for LC-MS/MS, involving extraction, clean-up, and reconstitution.
-
HPLC Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength where the mycotoxin absorbs maximally. For this compound, the detection wavelength is typically around 260 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the principle of antigen-antibody reaction.
-
Principle: A competitive ELISA format is commonly used for mycotoxin analysis. In this format, the wells of a microtiter plate are coated with antibodies specific to the mycotoxin. The sample extract and a known amount of enzyme-labeled mycotoxin (conjugate) are added to the wells. The mycotoxin in the sample and the conjugate compete for binding to the antibodies.
-
Procedure:
-
The sample extract is added to the antibody-coated wells, followed by the enzyme-labeled mycotoxin conjugate.
-
After an incubation period, the wells are washed to remove any unbound components.
-
A substrate is then added, which is converted by the enzyme into a colored product.
-
The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample. The color change is measured using a microplate reader.
-
-
Quantification: The concentration of the mycotoxin in the sample is determined by comparing the color intensity to a standard curve prepared with known concentrations of the mycotoxin.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound screening using ELISA.
References
Comparative Analysis of the Inflammatory Response to Satratoxin H and Roridin A: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the inflammatory responses induced by two potent macrocyclic trichothecene (B1219388) mycotoxins, Satratoxin H and Roridin A. Produced by fungi such as Stachybotrys chartarum, these toxins are of significant interest to researchers in toxicology, immunology, and drug development due to their potent pro-inflammatory and apoptotic effects. This document summarizes key quantitative data, details experimental methodologies for studying their effects, and visualizes the primary signaling pathways involved.
Data Presentation: Quantitative Comparison of Inflammatory Responses
The following tables summarize the quantitative data on the inflammatory effects of this compound and Roridin A based on available in vitro studies.
| Table 1: Effect on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Murine Macrophages (RAW 264.7) | |
| Mycotoxin | Effective Concentration for Significant TNF-α Increase |
| This compound | 2.5 ng/mL |
| Roridin A | 1.0 ng/mL |
| At these concentrations, no significant effect on IL-6 secretion was observed. |
| Table 2: Qualitative Comparison of Inflammatory and Apoptotic Markers | |
| Marker | This compound |
| Caspase-1 Activation | Activated in human macrophages[1] |
| Caspase-3 Activation | Activated in human macrophages[1] |
| IL-1β Secretion (LPS-primed) | Implied via caspase-1 activation[1] |
| IL-18 Secretion (LPS-primed) | Implied via caspase-1 activation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Murine Macrophage (RAW 264.7) Culture and Stimulation for Cytokine Analysis
This protocol is designed for the analysis of TNF-α and IL-6 secretion from RAW 264.7 cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing 10% FBS.
-
Treat the cells with the desired concentrations of this compound or Roridin A.
-
Co-stimulate with a sub-optimal concentration of lipopolysaccharide (LPS) (e.g., 50 ng/mL).
-
Incubate the plates for 48 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Human Primary Macrophage Culture and Stimulation for Inflammasome Activation
This protocol is suitable for studying caspase-1 activation and IL-1β/IL-18 secretion in human primary macrophages.
-
Macrophage Isolation and Differentiation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in RPMI-1640 medium supplemented with 10% FBS and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.
-
-
Experimental Procedure:
-
Prime the differentiated human macrophages with 1 µg/mL of LPS for 4 hours.
-
Treat the primed cells with various concentrations of this compound or Roridin A for 18-24 hours.
-
-
Western Blot for Caspase-1 Activation:
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
IL-1β and IL-18 Measurement (ELISA):
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of IL-1β and IL-18 using specific ELISA kits according to the manufacturer's protocols.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing the inflammatory responses to this compound and Roridin A.
Caption: this compound-induced inflammatory signaling pathway.
Caption: Roridin A-induced NLRP3 inflammasome activation.
Caption: General experimental workflow for comparative analysis.
References
Validating Biomarkers for Human Exposure to Satratoxin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current and potential biomarkers for assessing human exposure to Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Accurate and validated biomarkers are crucial for clinical diagnosis, epidemiological studies, and the development of therapeutic interventions. This document outlines the primary mechanism of this compound toxicity, details promising biomarker candidates, and offers a side-by-side comparison of analytical methodologies for their detection, supported by experimental data and protocols.
The Toxicological Profile of this compound: Ribotoxic Stress and MAPK Signaling
This compound, like other trichothecenes, exerts its primary toxic effect by inhibiting protein synthesis.[1] It achieves this by binding with high affinity to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the elongation step of translation.[2] This abrupt cessation of protein synthesis triggers a cellular stress response known as the "ribotoxic stress response".[1] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
The activation of these MAPK signaling cascades can lead to a variety of downstream cellular events, including inflammation, and in many cases, apoptosis (programmed cell death). This activation is thought to be mediated by upstream kinases such as the double-stranded RNA-activated protein kinase (PKR) and Src-family kinases. The induction of apoptosis by this compound is a key factor in its cytotoxicity.
Biomarkers for this compound Exposure
Direct measurement of this compound in biological fluids is challenging due to its rapid metabolism and covalent binding to macromolecules.[3] Therefore, the focus has shifted towards more stable and long-lasting biomarkers.
This compound-Protein Adducts: A promising approach for assessing exposure is the detection of covalent adducts formed between this compound and serum proteins, particularly human serum albumin (HSA).[3] HSA is an abundant protein with a relatively long half-life (approximately 21 days), making its adducts suitable for detecting both recent and past exposures. The epoxide group in the trichothecene structure of this compound is highly reactive and can form covalent bonds with nucleophilic amino acid residues on proteins, such as lysine, cysteine, and histidine.
Comparison of Analytical Methods for Biomarker Validation
The two primary analytical techniques for the quantification of mycotoxin biomarkers are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific research or diagnostic needs, considering factors like sensitivity, specificity, throughput, and cost.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody reaction | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | High | Very High |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules[4] | High, provides structural confirmation |
| Throughput | High, suitable for screening large numbers of samples | Lower, but can be automated |
| Cost | Relatively low cost per sample | High initial instrument cost, lower cost per sample with high throughput |
| Sample Preparation | Generally simpler | Can be more complex, requiring extraction and purification steps |
| Quantitative Accuracy | Good for screening, can be semi-quantitative or quantitative | Excellent for accurate quantification |
| Multiplexing | Limited to the number of specific antibodies available | Can simultaneously detect and quantify multiple analytes |
Experimental Protocols
Detection of this compound-HSA Adducts by LC-MS/MS
This protocol is adapted from a validated method for the detection of Satratoxin G-HSA adducts and is applicable for this compound.[3]
Objective: To quantify this compound adducted to human serum albumin.
Materials:
-
Human serum samples
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Protein Denaturation and Reduction:
-
To 100 µL of serum, add 900 µL of 8 M urea.
-
Add 10 µL of 1 M DTT and incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add 40 µL of 1 M IAM and incubate in the dark at room temperature for 1 hour.
-
-
Tryptic Digestion:
-
Dilute the sample with 1 mL of 50 mM ammonium (B1175870) bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Perform solid-phase extraction (SPE) to remove salts and other interferences.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor and product ions of the this compound-adducted tryptic peptides.
-
Detection of this compound by Competitive ELISA
As there are no commercially available ELISA kits specifically validated for this compound-HSA adducts, this protocol is a general representation for mycotoxin detection in serum, which could be adapted.[5]
Objective: To screen for the presence of this compound in human serum.
Materials:
-
Human serum samples
-
ELISA plate pre-coated with this compound antigen
-
Anti-Satratoxin H antibody (monoclonal or polyclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Sample Preparation:
-
Dilute serum samples in an appropriate buffer.
-
-
Competitive Binding:
-
Add diluted serum samples and a fixed concentration of anti-Satratoxin H antibody to the wells of the ELISA plate.
-
Incubate to allow competition between the this compound in the sample and the this compound coated on the plate for binding to the antibody.
-
-
Washing:
-
Wash the plate to remove unbound antibodies and other components.
-
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody, which binds to the primary antibody.
-
Incubate and then wash the plate.
-
-
Substrate Reaction:
-
Add the substrate solution. The enzyme on the secondary antibody will convert the substrate to a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
References
- 1. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of satratoxins and other macrocyclic trichothecenes on IL-2 production and viability of EL-4 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Satratoxin H: A Comparative Analysis of Apoptosis Induction Across Diverse Cell Lines
Researchers investigating the cytotoxic effects of Satratoxin H, a potent mycotoxin produced by the fungus Stachybotrys chartarum, have identified distinct apoptotic pathways that are differentially activated depending on the cell type. This guide provides a comparative overview of these mechanisms in neuronal, myeloid, and melanoma cell lines, supported by experimental data and detailed protocols.
This compound and its related compounds, such as Satratoxin G, are known to be potent inhibitors of protein synthesis and inducers of apoptosis.[1][2] However, the signaling cascades leading to programmed cell death vary significantly among different cell types, highlighting the cell-specific nature of the toxin's impact. These differences are crucial for understanding the pathophysiology of Stachybotrys exposure and for the development of potential therapeutic interventions.
Comparative Analysis of Apoptotic Pathways
The apoptotic response to this compound involves a complex interplay of signaling molecules. The primary pathways implicated are the mitochondrial (intrinsic) pathway, the death receptor (extrinsic) pathway, and the endoplasmic reticulum (ER) stress-mediated pathway. The activation of these pathways and the key molecular players differ across the cell lines studied.
In human leukemia (HL-60) cells, Satratoxin G triggers a robust apoptotic response involving both the intrinsic and extrinsic pathways.[3] This is characterized by the activation of initiator caspases from both pathways, caspase-9 and caspase-8, respectively, which then converge to activate the executioner caspase-3.[3] The activation of caspase-9 is preceded by the release of cytochrome c from the mitochondria into the cytosol.[3]
In contrast, studies on PC-12 neuronal cells treated with the related Satratoxin G suggest a caspase-independent apoptosis mechanism.[4] This pathway is mediated by the double-stranded RNA-activated protein kinase (PKR) and involves the nuclear translocation of apoptosis-inducing factor (AIF).[4] While caspase-3 activation was observed, its inhibition did not prevent apoptosis, indicating it is not the primary driver of cell death in this cell type.[4] Another study on PC-12 cells with this compound pointed towards the involvement of reactive oxygen species (ROS) and stress-activated MAPKs.[4]
Myeloid cells, including RAW 264.7 murine macrophages and U937 human leukemic cells, exhibit apoptosis induction preceded by the activation of mitogen-activated protein kinases (MAPKs), specifically SAPK/JNK and p38 MAPK.[1][5] Interestingly, the activation of another MAPK, ERK, appears to have a protective role, as its inhibition enhances satratoxin-induced apoptosis.[1][5]
Most recently, in B16 mouse melanoma cells, this compound has been shown to induce apoptosis through the ER stress pathway.[6] This involves the activation of the unfolded protein response (UPR) signaling pathways, including ATF6, PERK, and IRE1, leading to caspase-dependent apoptosis.[6] The study also highlighted the role of increased intracellular ROS in this process.[6]
The following diagram illustrates the divergence of this compound-induced apoptotic signaling in different cell types.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a comparative look at the cytotoxic effects of satratoxins across different cell lines.
Table 1: Caspase Activation in Response to Satratoxin G in HL-60 Cells
| Caspase | Fold Activation vs. Control |
| Caspase-3 | > 4.0 |
| Caspase-8 | > 3.5 |
| Caspase-9 | > 2.5 |
| Data adapted from a study on HL-60 cells treated with Satratoxin G, showing significant activation of key caspases.[3] |
Table 2: Apoptosis Induction in PC-12 Cells by Satratoxin G
| Treatment | % Apoptotic Cells (Hypodiploid) |
| Control | < 5% |
| Satratoxin G (10 ng/mL) | ~ 30% |
| Data from flow cytometry analysis of PC-12 cells treated with Satratoxin G for 48 hours.[4] |
Table 3: Cytotoxicity of Trichothecenes in Myeloid Cell Lines (MTT Assay)
| Cell Line | IC50 (ng/mL) - this compound |
| RAW 264.7 | ~ 1.0 - 10 |
| U937 | ~ 1.0 - 10 |
| Approximate IC50 values for this compound after 48 hours, indicating high cytotoxicity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to elucidate the apoptotic pathways of this compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound at various concentrations and time points.
-
For adherent cells, collect both the culture supernatant and trypsinized cells. For suspension cells, collect the cells directly.[7]
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]
-
Caspase Activity Assay
This protocol measures the activity of specific caspases using a colorimetric or fluorometric substrate.[8]
-
Cell Lysis:
-
Harvest and wash cells as described above.
-
Lyse the cells in a specific lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.[8]
-
-
Caspase Assay:
-
Add equal amounts of protein from each sample to a 96-well plate.
-
Add the appropriate caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.[8]
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.[8]
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction and Quantification:
-
Extract total protein from treated and control cells using a suitable lysis buffer.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, PKR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram outlines a general experimental workflow for investigating this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways [mdpi.com]
- 3. Molecular mechanism of satratoxin-induced apoptosis in HL-60 cells: activation of caspase-8 and caspase-9 is involved in activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling the Consistency of Satratoxin H Cytotoxicity Data: A Comparative Guide
A detailed analysis of published data on the cytotoxicity of Satratoxin H reveals a consistent and potent toxicological profile across various human cell lines. However, a comprehensive assessment of the reproducibility and robustness of these findings is hampered by a limited number of independent studies reporting quantitative data. This guide provides a comparative overview of the available cytotoxicity data for this compound, details the experimental protocols used for its assessment, and visualizes the key signaling pathways implicated in its toxic effects.
This compound, a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a potent inhibitor of protein synthesis and an inducer of apoptosis.[1] Its presence in water-damaged buildings has raised concerns about potential human health risks. For researchers, scientists, and drug development professionals, understanding the consistency and reliability of in vitro cytotoxicity data is crucial for accurate risk assessment and the development of potential therapeutics.
Comparative Cytotoxicity of this compound
The primary measure of a compound's cytotoxicity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A comprehensive study by Nielsen et al. (2009) provides the most extensive comparative cytotoxicity data for this compound across a panel of human cell lines. The study utilized a WST-1 cell proliferation assay to determine the IC50 values of various trichothecenes, including this compound.
The results demonstrate that this compound is highly cytotoxic, with IC50 values in the low nanomolar range across all tested cell lines. The lymphoid cell lines, Jurkat (T lymphocyte) and U937 (monocyte), were found to be the most sensitive. While this study provides a strong foundation, the broader assessment of data reproducibility is limited by the scarcity of other publicly available studies reporting specific IC50 values for this compound in a comparative context.
| Mycotoxin | Cell Line | Cell Type | IC50 (nmol/L) |
| This compound | Jurkat | T lymphocyte | 2.2 |
| U937 | Monocyte | 2.2 | |
| RPMI 8226 | B lymphocyte | 3.8 | |
| A549 | Lung carcinoma | 6.4 | |
| A204 | Rhabdomyosarcoma | 8.1 | |
| Hep-G2 | Hepatocellular carcinoma | 9.8 | |
| CaCo-2 | Colon adenocarcinoma | 12.9 | |
| HEp-2 | Larynx carcinoma | 18.3 | |
| HUVEC | Primary endothelial cells | 12.9 | |
| Satratoxin G | Jurkat | T lymphocyte | 2.2 |
| U937 | Monocyte | 2.2 | |
| RPMI 8226 | B lymphocyte | 3.8 | |
| A549 | Lung carcinoma | 6.4 | |
| A204 | Rhabdomyosarcoma | 8.1 | |
| Hep-G2 | Hepatocellular carcinoma | 9.8 | |
| CaCo-2 | Colon adenocarcinoma | 12.9 | |
| HEp-2 | Larynx carcinoma | 18.3 | |
| T-2 Toxin | Jurkat | T lymphocyte | 4.4 |
| U937 | Monocyte | 5.3 | |
| RPMI 8226 | B lymphocyte | 6.4 | |
| A549 | Lung carcinoma | 8.2 | |
| A204 | Rhabdomyosarcoma | 9.7 | |
| Hep-G2 | Hepatocellular carcinoma | 10.8 | |
| CaCo-2 | Colon adenocarcinoma | 9.9 | |
| HEp-2 | Larynx carcinoma | 10.1 | |
| HUVEC | Primary endothelial cells | 16.5 | |
| HT-2 Toxin | Jurkat | T lymphocyte | 7.5 |
| U937 | Monocyte | 11.2 | |
| RPMI 8226 | B lymphocyte | 15.7 | |
| A549 | Lung carcinoma | 28.9 | |
| A204 | Rhabdomyosarcoma | 44.3 | |
| Hep-G2 | Hepatocellular carcinoma | 55.8 | |
| CaCo-2 | Colon adenocarcinoma | 49.2 | |
| HEp-2 | Larynx carcinoma | 51.7 | |
| Deoxynivalenol | Jurkat | T lymphocyte | 600 |
| (DON) | U937 | Monocyte | 800 |
| RPMI 8226 | B lymphocyte | 1000 | |
| A549 | Lung carcinoma | 2100 | |
| A204 | Rhabdomyosarcoma | 2800 | |
| Hep-G2 | Hepatocellular carcinoma | 4900 | |
| CaCo-2 | Colon adenocarcinoma | 3500 | |
| HEp-2 | Larynx carcinoma | 4900 | |
| HUVEC | Primary endothelial cells | 4500 | |
| Nivalenol (NIV) | Jurkat | T lymphocyte | 300 |
| U937 | Monocyte | 400 | |
| RPMI 8226 | B lymphocyte | 600 | |
| A549 | Lung carcinoma | 1200 | |
| A204 | Rhabdomyosarcoma | 1500 | |
| Hep-G2 | Hepatocellular carcinoma | 2600 | |
| CaCo-2 | Colon adenocarcinoma | 1800 | |
| HEp-2 | Larynx carcinoma | 2600 |
Experimental Protocols
To ensure the reproducibility and allow for comparison of cytotoxicity data, detailed experimental protocols are essential. The following sections describe the methodologies commonly employed in the assessment of this compound cytotoxicity.
Cell Viability Assay (WST-1 Method)
The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, leading to the formation of a soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Toxin Exposure: Add various concentrations of this compound (or other test compounds) to the wells and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the WST-1 assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the activation of complex intracellular signaling pathways, primarily leading to apoptosis. Key mechanisms include the induction of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and endoplasmic reticulum (ER) stress.
ROS-Mediated Apoptosis
Studies have shown that this compound induces the production of ROS, which are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids.[2] This oxidative stress can trigger the apoptotic cascade.
Caption: Simplified pathway of ROS-mediated apoptosis induced by this compound.
MAPK and ER Stress Signaling
This compound has been shown to activate MAPK signaling pathways, including p38 and JNK, which are involved in cellular stress responses and apoptosis.[2][3][4] Furthermore, as an inhibitor of protein synthesis, this compound can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can also trigger apoptosis.
Caption: Role of MAPK and ER stress in this compound-induced apoptosis.
Conclusion and Future Directions
The available data consistently demonstrate that this compound is a highly potent cytotoxic agent in a variety of human cell lines. The IC50 values are consistently in the low nanomolar range, indicating a high degree of toxicity. However, to establish a more robust understanding of the reproducibility of these findings, there is a clear need for more independent studies to report quantitative cytotoxicity data for this compound.
Future research should focus on:
-
Expanding the panel of cell lines: Testing the cytotoxicity of this compound in a wider range of cell lines, including primary cells from different tissues, would provide a more comprehensive toxicological profile.
-
Standardization of protocols: The use of standardized and well-documented experimental protocols across different laboratories is crucial for ensuring the comparability and reproducibility of data.
-
Investigating the influence of experimental variables: A systematic evaluation of how factors such as cell passage number, serum concentration, and exposure duration affect this compound cytotoxicity would contribute to a better understanding of data variability.
By addressing these areas, the scientific community can build a more complete and robust dataset on this compound cytotoxicity, which is essential for informed risk assessment and the development of effective countermeasures.
References
- 1. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound generates reactive oxygen species and lipid peroxides in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Molecular mechanism of this compound-induced apoptosis in PC12 cells" by Punnee Nusuetrong [digital.car.chula.ac.th]
- 4. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Satratoxin H
A comprehensive guide for the safe handling and disposal of Satratoxin H, a potent trichothecene (B1219388) mycotoxin produced by Stachybotrys chartarum. Adherence to these procedures is critical to mitigate health risks for researchers, scientists, and drug development professionals.
This compound is a highly toxic mycotoxin that requires meticulous handling and disposal protocols to ensure laboratory safety.[1] As these toxins are chemically resilient and not easily neutralized, the primary strategy for managing this compound contamination is the physical removal and proper disposal of affected materials.[2][3] This guide provides essential, step-by-step instructions for the safe management of this compound waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure. All operations involving this compound or contaminated materials should be conducted within a certified chemical fume hood to minimize the risk of aerosol inhalation.
Essential PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: For procedures that may generate aerosols or when handling powdered forms of the toxin, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a half-face or full-face respirator, is required.[4]
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound is contingent on whether the waste is in a liquid or solid form.
A. Disposal of Liquid Waste
Liquid waste, such as contaminated solvents or aqueous solutions, must undergo chemical inactivation prior to disposal.
-
Segregation: Collect all liquid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof container.
-
Inactivation: Within a chemical fume hood, add a freshly prepared solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to the waste container to achieve the final concentrations outlined in the table below.
-
Contact Time: Ensure thorough mixing and allow the inactivation solution to react with the waste for the specified contact time.
-
Neutralization and Disposal: Following the required contact time, neutralize the solution according to your institution's hazardous waste guidelines before final disposal.
B. Disposal of Solid Waste
Solid waste, including contaminated labware (e.g., pipette tips, tubes), consumables, and used PPE, must be handled and decontaminated with care.
-
Collection: Place all contaminated solid waste into a designated biohazard bag or a puncture-proof sharps container for any sharp items.
-
Chemical Decontamination (for non-autoclavable items): Items that cannot be safely autoclaved should be submerged in the inactivation solution detailed in the table below for the recommended duration.
-
Autoclaving: While trichothecene mycotoxins are generally resistant to degradation by autoclaving, this method can be used for the sterilization of contaminated materials before their final disposal. It is important to note that autoclaving does not inactivate the toxin itself.
-
Incineration: The preferred and most effective method for the final disposal of solid waste contaminated with this compound is high-temperature incineration through a certified hazardous waste disposal service.
III. Decontamination of Work Surfaces and Equipment
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Carefully wipe down all potentially contaminated surfaces with a disposable cloth or paper towel to remove any visible contamination.
-
Chemical Decontamination: Apply the inactivation solution (see table below) to all surfaces and allow for the recommended contact time.
-
Rinsing: After the contact time has elapsed, rinse the surfaces with water to remove any residual decontamination solution.
| Parameter | Liquid Waste Inactivation | Surface & Equipment Decontamination | Solid Waste Decontamination (Non-autoclavable) |
| Inactivating Agent | Sodium Hypochlorite & Sodium Hydroxide | Sodium Hypochlorite & Sodium Hydroxide | Sodium Hypochlorite & Sodium Hydroxide |
| Final Concentration | 2.5% Sodium Hypochlorite, 0.25N Sodium Hydroxide | 1% Sodium Hypochlorite | 2.5% Sodium Hypochlorite, 0.25N Sodium Hydroxide |
| Contact Time | 8 hours | 30 minutes | 8 hours |
| Notes | Prepare solution fresh. Ensure thorough mixing. | Apply liberally to surfaces. | Ensure complete immersion of items. |
This data is based on established methods for the inactivation of related trichothecene mycotoxins.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Satratoxin H
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Satratoxin H. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. It is known to be toxic to humans and animals, causing a condition called Stachybotrotoxicosis[1][2]. Due to its inherent toxicity, including the potential for severe health effects from ingestion, inhalation, or dermal contact, stringent safety measures are imperative.
Quantitative Toxicity Data
The following table summarizes key quantitative data regarding the toxicity of this compound. This information underscores the need for meticulous handling and adherence to safety protocols.
| Metric | Value | Species/Cell Line | Reference |
| LD50 (Lethal Dose, 50%) | 5.69 mg/kg | Mouse (in vivo) | [3] |
| IC50 (Inhibitory Concentration, 50%) | 6.8 ng/ml | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| IC50 (Inhibitory Concentration, 50%) | 1.2-3.4 ng/ml | Various Cancer Cell Lines (HepG2, A549, A204, U937, Jurkat) | [3] |
| PAC-1 (Protective Action Criteria) | 0.0046 mg/m³ | Not Applicable | |
| PAC-2 (Protective Action Criteria) | 0.051 mg/m³ | Not Applicable | |
| PAC-3 (Protective Action Criteria) | 0.30 mg/m³ | Not Applicable |
Note on Safety Data Sheet (SDS) Discrepancies: It is important to note that while some supplier SDS for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), other sources and related compounds' SDS indicate high toxicity. Given the known biological effects and toxicity data, a conservative approach is mandated. Always handle this compound as a highly toxic substance.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The following is a step-by-step guide for the selection and use of PPE when handling this compound.
Required Personal Protective Equipment
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be chemical-resistant. Gloves must be inspected for any signs of damage before use and changed immediately if contaminated.
-
Body Protection: A disposable, solid-front, back-tying laboratory coat is required. For procedures with a high risk of splashes, chemical-resistant coveralls should be worn.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashes.
-
Respiratory Protection: All work with this compound powder or solutions that could generate aerosols must be conducted in a certified chemical fume hood. For situations where a fume hood is not feasible or during a spill cleanup, a NIOSH-approved respirator with a P100 filter is required. For higher-risk activities, a powered air-purifying respirator (PAPR) should be considered.
-
Footwear: Closed-toe shoes are mandatory. For extensive work or in the event of a large spill, chemical-resistant shoe covers or boots should be worn.
Donning and Doffing PPE
A strict procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Put on inner gloves.
-
Put on the laboratory coat or coveralls.
-
Put on respiratory protection.
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs are over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves.
-
Remove the laboratory coat or coveralls, turning it inside out as it is removed.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, preferably within a chemical fume hood.
-
Spill Kit: A spill kit specifically for cytotoxic agents should be readily available. This should include absorbent materials, decontamination solutions, and appropriate PPE.
-
Emergency Plan: All personnel must be familiar with the emergency plan, including procedures for spills, personnel exposure, and evacuation.
Handling
-
Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a containment glove box.
-
Solutions: Prepare solutions within a chemical fume hood. Be mindful of the solubility of this compound in polar solvents like ethanol (B145695), methanol, and DMSO.
-
Transport: When transporting this compound, use a secondary, sealed, and shatterproof container.
Decontamination and Disposal Plan
-
Decontamination: Surfaces and equipment should be decontaminated after each use. A freshly prepared 10% bleach solution (sodium hypochlorite) followed by a 70% ethanol rinse can be effective for decontaminating surfaces. Be aware that mycotoxins can be difficult to destroy, and killing the mold does not eliminate the toxin.
-
Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Unused this compound must also be disposed of as hazardous waste according to institutional and local regulations. Do not discharge this compound down the drain.
Experimental Protocols
-
Minimizing the generation of aerosols.
-
Using the smallest feasible quantity of the toxin.
-
Incorporating decontamination steps into the experimental workflow.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the principal investigator to ensure that all laboratory personnel are trained on these procedures and that the safety protocols are strictly adhered to. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
